LYS006 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H15Cl2FN6O3 |
|---|---|
分子量 |
429.2 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-[5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]tetrazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H14ClFN6O3.ClH/c17-10-5-13(18)16(20-7-10)27-12-3-1-9(2-4-12)15-21-23-24(22-15)8-11(19)6-14(25)26;/h1-5,7,11H,6,8,19H2,(H,25,26);1H/t11-;/m1./s1 |
InChI 键 |
RNUBYUIOFFKDCJ-RFVHGSKJSA-N |
产品来源 |
United States |
Foundational & Exploratory
LYS006 hydrochloride LTA4H inhibition kinetics
An In-depth Technical Guide on the LTA4H Inhibition Kinetics of LYS006 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibition kinetics of this compound, a potent and highly selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammatory disease research.
Introduction to LTA4H and LYS006
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1] It is the final and rate-limiting enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a wide range of inflammatory diseases.[2][3][4] LTA4H converts Leukotriene A4 (LTA4) into LTB4, which is a powerful chemoattractant for neutrophils and other immune cells.[5] By catalyzing this reaction, LTA4H is a key regulator of inflammatory responses.[2]
LYS006 (also known as LTA4H-IN-1) is a novel, highly potent, and selective next-generation LTA4H inhibitor.[2][6][7] It is currently in clinical development for the treatment of neutrophil-driven inflammatory conditions.[6][8] Preclinical and clinical studies have demonstrated its ability to effectively suppress LTB4 production.[6][8]
LYS006 Inhibition Kinetics: Quantitative Data
LYS006 has been characterized as a picomolar inhibitor of LTA4H, demonstrating high potency in various assays.[3][4] The inhibitory activity of LYS006 is summarized in the table below, highlighting the different experimental conditions under which these values were obtained.
| Parameter | Value | Assay System | Species | Source |
| IC50 | 2 nM | Enzymatic Assay (Arg-AMC substrate) | Not Specified | [9][10] |
| IC50 | 167 nM | Human Whole Blood (LTB4 biosynthesis) | Human | [9] |
| IC50 | 21 ng/mL | Human Whole Blood | Human | [6] |
| IC90 | ~57 ng/mL | Human Whole Blood | Human | [2][6] |
| IC90 | 143 nM | Whole Blood | Not Specified | [3] |
Note: Specific kinetic constants such as the inhibition constant (Ki) and on/off rates for LYS006 are not publicly available in the cited literature.
Mechanism of Action and Signaling Pathway
LYS006 exerts its therapeutic effect by directly inhibiting the epoxide hydrolase activity of LTA4H.[5] This inhibition blocks the conversion of LTA4 to the pro-inflammatory mediator LTB4.[2] A significant aspect of LTA4H inhibition is the potential for a "lipid mediator class-switch." By preventing the formation of LTB4, the substrate LTA4 can be shunted towards the synthesis of anti-inflammatory lipid mediators, such as Lipoxin A4.[2]
Caption: LTA4H signaling pathway and the inhibitory action of LYS006.
Experimental Protocols
Detailed experimental protocols for the determination of LYS006 inhibition kinetics are proprietary. However, based on the available literature, the following methodologies are representative of the assays used.
LTA4H Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of LTA4H using a synthetic substrate. The IC50 value of 2 nM for LYS006 was determined using an assay that monitors the hydrolysis of an Arginine-7-amino-4-methylcoumarin (Arg-AMC) derivative.[9]
Principle: LTA4H possesses aminopeptidase (B13392206) activity, which can cleave specific synthetic substrates.[1] Arg-AMC is a fluorogenic substrate that, when cleaved by LTA4H, releases the fluorescent molecule AMC. The rate of fluorescence increase is proportional to the enzyme's activity.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Arg-AMC) in an appropriate buffer.[9]
-
Prepare a solution of purified recombinant LTA4H enzyme in a suitable assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of LYS006 to the wells.
-
Add the LTA4H enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the Arg-AMC substrate solution.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for AMC.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the percentage of enzyme inhibition against the logarithm of the LYS006 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Human Whole Blood LTB4 Biosynthesis Assay
This ex vivo assay measures the inhibitory effect of LYS006 on LTB4 production in a more physiologically relevant system that includes cellular components and plasma proteins.
Principle: Human whole blood is stimulated to produce LTB4. The amount of LTB4 synthesized in the presence of an inhibitor is compared to the amount produced in its absence.
Generalized Protocol:
-
Blood Collection:
-
Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
-
Inhibitor Incubation:
-
Aliquot the whole blood into tubes.
-
Add serial dilutions of LYS006 and incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
-
Stimulation:
-
Sample Processing and Analysis:
-
Stop the reaction and separate the plasma by centrifugation.
-
Quantify the concentration of LTB4 in the plasma using a validated method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 production inhibition for each LYS006 concentration.
-
Determine the IC50 or IC90 value by plotting the inhibition data against the inhibitor concentration.
-
Caption: Generalized experimental workflow for IC50 determination.
Summary and Conclusion
This compound is a highly potent inhibitor of LTA4H, demonstrating low nanomolar to picomolar activity in both enzymatic and cell-based assays. Its mechanism of action, centered on the blockade of the pro-inflammatory mediator LTB4, establishes it as a promising therapeutic candidate for a variety of neutrophil-driven inflammatory diseases. The kinetic data, though not fully comprehensive in the public domain, strongly supports its high-affinity interaction with the LTA4H enzyme. Further research into its binding kinetics will provide a more complete understanding of its pharmacological profile.
References
- 1. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - figshare - Figshare [figshare.com]
- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
LYS006 Hydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LYS006 hydrochloride is a potent and highly selective, orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the target validation studies for LYS006, detailing its mechanism of action, in vitro and in vivo pharmacology, and clinical findings. While preclinical studies demonstrated promising target engagement and anti-inflammatory activity, clinical trials in inflammatory acne and ulcerative colitis did not meet their primary efficacy endpoints. This document aims to serve as a detailed resource for researchers in the field of inflammation and drug development.
Introduction: The Role of LTA4H in Inflammation
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of leukotriene B4 (LTB4).[1][2] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of the inflammatory response.[3] Elevated levels of LTB4 are associated with numerous inflammatory conditions. By inhibiting LTA4H, LYS006 effectively blocks the production of LTB4, thereby reducing neutrophil recruitment and subsequent inflammation.
Mechanism of Action
LYS006 is a reversible and competitive inhibitor of LTA4H.[3] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of LTA4H, which in turn prevents the conversion of LTA4 to LTB4. This leads to a significant reduction in the levels of the pro-inflammatory mediator LTB4.
Signaling Pathway:
References
- 1. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
LYS006 Hydrochloride: An In-depth Technical Guide on In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LYS006 hydrochloride is a novel, potent, and highly selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3][4][5] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, a key chemoattractant for neutrophils and other immune cells involved in a variety of inflammatory diseases.[1][6] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the core signaling pathway and experimental workflows.
Core Mechanism of Action
LYS006 exerts its pharmacodynamic effects by directly inhibiting the enzymatic activity of LTA4H. This enzyme catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its precursor, leukotriene A4 (LTA4).[4][5][7] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by attracting and activating neutrophils, leading to the release of further pro-inflammatory and chemotactic mediators.[1][6] By blocking LTB4 production, LYS006 mitigates neutrophil-driven inflammation.[1][2]
Signaling Pathway
The mechanism of action of LYS006 can be visualized as an interruption of the leukotriene biosynthesis pathway.
In Vivo Pharmacodynamic Profile
The in vivo pharmacodynamic effects of LYS006 have been characterized in both preclinical animal models and human clinical trials. A key finding is the potent and sustained inhibition of LTB4 production following oral administration.
Preclinical Studies
Preclinical investigations in rodents and dogs demonstrated a pronounced pharmacodynamic effect of LYS006.[1] Notably, the compound exhibits target-mediated drug disposition, leading to a concentration-dependent blood-to-plasma distribution due to saturable binding to LTA4H-expressing cells like erythrocytes, monocytes, and neutrophils.[1][3] This results in a long terminal half-life and a durable pharmacodynamic effect despite low plasma concentrations.[1]
Clinical Studies
In a first-in-human study involving single and multiple ascending doses, LYS006 was well-tolerated and demonstrated a favorable safety profile.[1][2] The compound efficiently inhibited LTB4 production in both human blood and skin blister cells.[1][2][3]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative pharmacodynamic parameters for this compound from published studies.
| Parameter | Species | Matrix | Value | Reference |
| IC90 | Human | Whole Blood | ~57 ng/mL | [1] |
| Table 1: In Vitro Potency of LYS006 in Human Whole Blood. |
| Dose | Regimen | Species | Effect | Reference |
| 20 mg | b.i.d. and above | Human | >90% predose target inhibition from day 1 | [1][2][3] |
| Up to 100 mg | Single Ascending Dose | Human | Well-tolerated, dose-proportional plasma exposure | [1] |
| Up to 80 mg | b.i.d. | Human | Well-tolerated, favorable safety profile | [1] |
| Table 2: Clinical Pharmacodynamic Effects of LYS006 in Humans. |
| Dose | Route | Species | Cmax (Plasma) | Cmax (Blood) | LTB4 Inhibition (Peak) | Reference |
| 0.5 mg/kg | p.o. | Dog | 5.7 ng/mL | 46 ng/mL | ~60% | [1] |
| Table 3: Preclinical Pharmacokinetics and Pharmacodynamics of LYS006 in Dogs. |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the protocols for key in vivo experiments conducted with LYS006.
Rat Blood/Plasma Distribution Study
This study aimed to characterize the distribution of LYS006 between blood and plasma in a rodent model.
Protocol:
-
Male Wistar rats (n=3, ~9 weeks old) were administered a single oral dose of 3 mg/kg [3H]-labeled LYS006 via gavage.[1]
-
Blood samples were collected from the vena cava at 4, 48, 72, 96, and 168 hours post-dose.[1]
-
Aliquots of whole blood were frozen for analysis.[1]
-
Plasma was separated from the remaining blood by centrifugation and subsequently frozen.[1]
-
The concentration of [3H]-LYS006 in blood and plasma was determined by liquid scintillation counting.[1]
-
Total LYS006 concentrations in blood and plasma were also quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following protein precipitation.[1]
Cantharidin-Induced Skin Blister Model in Humans
This clinical model was employed to assess the pharmacodynamic effect of LYS006 on LTB4 production directly in a human tissue compartment.
Protocol:
-
Healthy human participants in the multiple ascending dose (MAD) part of the study were enrolled.[1]
-
On day 8 of treatment with placebo or LYS006 (15 mg q.d., 20 mg b.i.d., 40 mg b.i.d., or 80 mg b.i.d.), a filter disc containing a 0.1% cantharidin (B1668268) solution was topically applied to the skin.[1]
-
After 24 hours, the resulting skin blisters, containing blister fluid and a significant number of immune cells (predominantly neutrophils and macrophages), were aspirated.[1]
-
The concentration of LTB4 in the blister fluid was measured to determine the extent of LTA4H inhibition in the skin.
Clinical Relevance and Future Directions
LYS006 has been investigated in Phase II clinical trials for several neutrophil-driven inflammatory conditions, including hidradenitis suppurativa, inflammatory acne, and ulcerative colitis.[1][2] While a trial for inflammatory acne did not show a significant reduction in pimples compared to placebo, the drug was found to have no new safety concerns.[8] Similarly, a trial in patients with mild to moderate ulcerative colitis did not demonstrate a meaningful effect on remission, though no new safety issues were identified.[9] The favorable safety profile and potent, long-lasting inhibition of LTB4 production support its continued investigation for inflammatory diseases with a strong link to LTB4 biology.[1][3]
Conclusion
This compound is a potent and selective LTA4H inhibitor that effectively suppresses LTB4 production in vivo. Its unique pharmacokinetic and pharmacodynamic properties, characterized by target-mediated disposition and sustained target engagement, make it a promising candidate for the treatment of neutrophil-driven inflammatory diseases. The experimental models and data presented in this guide provide a solid foundation for further research and development of this compound.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - figshare - Figshare [figshare.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. novctrd.com [novctrd.com]
- 9. novctrd.com [novctrd.com]
LYS006 Hydrochloride: An In-Depth Profile of its Enzymatic Selectivity
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the enzymatic selectivity profile of LYS006 hydrochloride, a potent and highly selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).
This compound has emerged as a clinical-stage therapeutic candidate for a range of neutrophil-driven inflammatory diseases.[1][2][3][4] Its mechanism of action centers on the specific inhibition of LTA4H, the final and rate-limiting enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[2][5][6][7] The exquisite selectivity of LYS006 is a critical attribute, minimizing the potential for off-target effects and contributing to its favorable safety profile observed in clinical trials.[1][2][3][4]
Executive Summary of Selectivity Data
LYS006 demonstrates remarkable selectivity for its primary target, LTA4H. Preclinical investigations have confirmed that it is a picomolar inhibitor of LTA4H.[2][5][6][7] Extensive off-target profiling has revealed a clean profile, with no significant binding or inhibitory activity against a broad panel of other enzymes, G-protein coupled receptors (GPCRs), and ion channels.[8] Notably, LYS006 does not inhibit over 150 GPCRs, the hERG channel, cytochrome P450 (CYP) enzymes, or a panel of other metalloproteases.[8] This high degree of selectivity underscores the precision with which LYS006 engages its intended molecular target.
Quantitative Selectivity Profile
To quantify the selectivity of LYS006, its inhibitory activity was assessed against a panel of zinc-containing metalloenzymes that are structurally or functionally related to LTA4H. The following table summarizes the IC50 values obtained from these investigations.
| Enzyme Target | IC50 (µM) | Fold Selectivity vs. LTA4H (h) |
| LTA4H (human) | 0.001 | - |
| Angiotensin-Converting Enzyme | >100 | >100,000 |
| Aminopeptidase N | >100 | >100,000 |
| Carboxypeptidase A | >100 | >100,000 |
| Neprilysin | >100 | >100,000 |
| Thermolysin | >100 | >100,000 |
Data sourced from supplementary information of Markert et al., J. Med. Chem. 2021, 64, 4, 1889–1903.
Signaling Pathway of LTA4H Inhibition
LYS006 exerts its therapeutic effect by interrupting the arachidonic acid cascade at a critical juncture. The following diagram illustrates the signaling pathway and the specific point of intervention by LYS006.
Experimental Protocols
The determination of the enzymatic selectivity of this compound involved robust and validated assay methodologies.
LTA4H (human) Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human LTA4H expressed in E. coli.
-
Substrate: Leukotriene A4 (LTA4).
-
Assay Principle: The assay measures the conversion of LTA4 to LTB4 by LTA4H. The reaction is initiated by the addition of the substrate to the enzyme in the presence of varying concentrations of LYS006.
-
Detection Method: The amount of LTB4 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
General Protocol for Off-Target Enzyme Inhibition Assays (e.g., ACE, Aminopeptidase N)
The following workflow provides a generalized overview of the screening process for off-target enzyme inhibition.
-
Enzyme Sources: Commercially available recombinant enzymes.
-
Substrates: Specific chromogenic or fluorogenic substrates for each enzyme.
-
Assay Principle: The assays measure the activity of each respective enzyme through the cleavage of a specific substrate, leading to a detectable signal (e.g., color or fluorescence). The ability of LYS006 to inhibit this activity is assessed across a range of concentrations.
-
Detection Method: Spectrophotometry or fluorometry is used to measure the signal generated from substrate cleavage.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from the concentration-response curves.
Conclusion
The comprehensive selectivity profiling of this compound confirms its status as a highly specific inhibitor of LTA4H. The lack of significant activity against a wide array of other enzymes and cellular targets provides a strong molecular basis for its favorable safety and tolerability profile. This high degree of selectivity is a key differentiating feature of LYS006 and supports its ongoing clinical development for the treatment of neutrophil-driven inflammatory diseases.
References
- 1. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 2. Item - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - figshare - Figshare [figshare.com]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Fragments in the clinic: LYS006 [practicalfragments.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: LYS006 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYS006 hydrochloride is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] LTA4H is a cytosolic metalloenzyme that catalyzes the final and rate-limiting step in the formation of LTB4.[3][4] By inhibiting LTA4H, LYS006 effectively reduces the production of LTB4, which is implicated in a variety of neutrophil-driven inflammatory diseases.[1][2] Preclinical and clinical studies have demonstrated that LYS006 efficiently suppresses LTB4 generation in both in vitro and in vivo models.[2][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is a reversible, competitive inhibitor of LTA4H.[6] It binds to the active site of the enzyme, preventing the hydrolysis of leukotriene A4 (LTA4) to LTB4. This leads to a dose-dependent reduction in LTB4 levels. The inhibitory activity of LYS006 is highly potent, with picomolar affinity for the LTA4H enzyme.[2][3]
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro assay formats. The following table summarizes the key quantitative data for LYS006.
| Assay Type | Parameter | Value | Species | Notes |
| Biochemical Assay | IC50 | 2 nM | Human | This value represents the concentration of LYS006 required to inhibit 50% of LTA4H enzyme activity.[7] |
| Human Whole Blood Assay | IC90 | ~57 ng/mL | Human | This value represents the concentration of LYS006 required to inhibit 90% of LTB4 production in stimulated human whole blood.[6] This corresponds to approximately 143 nM.[4] |
Signaling Pathway
Caption: this compound inhibits LTA4H, blocking the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Experimental Protocols
Biochemical LTA4H Enzyme Inhibition Assay
This protocol describes a cell-free assay to determine the direct inhibitory activity of this compound on recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H
-
This compound
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
Sodium hydroxide (B78521) (NaOH)
-
LTB4 ELISA Kit
-
96-well microplates
Protocol:
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of test concentrations. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.
-
-
Preparation of LTA4 Substrate:
-
Hydrolyze LTA4 methyl ester to LTA4 by incubation in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.
-
Immediately before use, dilute the resulting LTA4 solution in a freshly prepared buffer of 10 mM sodium phosphate (pH 7.4) containing 4 mg/mL BSA and 2.5% v/v DMSO.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add the appropriate volume of sodium phosphate buffer.
-
Add the serially diluted this compound or DMSO (for vehicle control).
-
Add recombinant human LTA4H to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
-
Termination of Reaction and LTB4 Quantification:
-
Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or as specified by the ELISA kit manufacturer).
-
Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical LTA4H enzyme inhibition assay.
Human Whole Blood Assay for LTB4 Production
This protocol describes an ex vivo assay to measure the inhibitory effect of this compound on LTB4 production in stimulated human whole blood.
Materials:
-
Freshly collected human whole blood (heparinized)
-
This compound
-
RPMI 1640 medium
-
Calcium ionophore A23187
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well microplates
Protocol:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to obtain the desired test concentrations.
-
-
Blood Treatment:
-
Dilute the heparinized human whole blood 1:3 with RPMI 1640 medium.
-
In a 96-well plate, add the diluted blood.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified pre-incubation time (e.g., 4 hours, as LYS006 shows time-dependent cellular potency).[6]
-
-
Stimulation of LTB4 Production:
-
Sample Collection and LTB4 Quantification:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each this compound concentration relative to the DMSO-treated control.
-
Determine the IC50 or IC90 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Kit for Leukotriene B4 (LTB4) | CEA562Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. LTB4(Leukotriene B4) ELISA Kit - Elabscience® [elabscience.com]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vareum.com [vareum.com]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Developing Cell-Based Assays with LYS006 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYS006 hydrochloride is a potent and highly selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases.[1][3][4] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, a key chemoattractant for neutrophils.[2][5] This mechanism of action makes LYS006 a promising therapeutic agent for neutrophil-driven inflammatory conditions.[2][5] Furthermore, inhibition of LTA4H can lead to a "lipid mediator class-switch," increasing the production of the anti-inflammatory lipid mediator Lipoxin A4.[1]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar LTA4H inhibitors. The described assays are designed to be conducted in a research laboratory setting to evaluate the compound's potency, mechanism of action, and effects on inflammatory signaling pathways.
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of LYS006
| Assay Type | Species | Matrix | Parameter | Value | Reference |
| LTA4H Inhibition | Human | Whole Blood | IC90 | ~57 ng/mL | [5] |
| LTB4 Production Inhibition | Human | Whole Blood | Inhibition | >90% at ≥20 mg b.i.d. | [1][2][5][6] |
| LTB4 Production Inhibition | Dog | - | Inhibition | 93% at 3 mg/kg | [5] |
Signaling Pathway
The primary signaling pathway affected by LYS006 is the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid. LYS006 specifically targets LTA4H, the enzyme that converts LTA4 to the pro-inflammatory mediator LTB4.
Caption: Mechanism of action of this compound in the leukotriene biosynthetic pathway.
Experimental Protocols
Protocol 1: Determination of LYS006 Potency (IC50/IC90) in Human Whole Blood
This protocol details an ex vivo assay to determine the concentration of LYS006 required to inhibit LTB4 production in human whole blood by 50% (IC50) or 90% (IC90).
Materials:
-
This compound
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
RPMI 1640 medium
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Workflow Diagram:
Caption: Workflow for determining the potency of LYS006 in a human whole blood assay.
Procedure:
-
Preparation of LYS006 Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in RPMI 1640 to achieve a range of final concentrations for testing.
-
Blood Preparation: Dilute fresh heparinized human whole blood 1:3 with RPMI 1640 medium.[5]
-
Incubation with LYS006: Add the diluted LYS006 solutions to the wells of a 96-well plate. Add the diluted whole blood to each well. Include vehicle control (solvent only) and unstimulated controls.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Note that LYS006 may exhibit time-dependent inhibition, so an extended pre-incubation time (e.g., ≥ 1 hour) may be necessary to achieve maximum potency.[5]
-
Stimulation: Prepare a working solution of Calcium Ionophore A23187. Add the A23187 solution to each well (except the unstimulated control) to a final concentration of 10 µg/mL to stimulate LTB4 production.[5]
-
Incubation: Incubate the plate for 15 minutes at 37°C.[5]
-
Reaction Termination and Plasma Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
LTB4 Measurement: Quantify the amount of LTB4 in the collected plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the LYS006 concentration. Calculate the IC50 and IC90 values using non-linear regression analysis.
Protocol 2: Neutrophil Chemotaxis Assay
This assay evaluates the functional consequence of LTB4 inhibition by LYS006 by measuring its effect on neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Isolated human neutrophils
-
Chemoattractant (e.g., LTB4 or a supernatant from stimulated monocytes)
-
Chemotaxis chamber (e.g., Boyden chamber or similar microplate-based system)
-
Cell culture medium (e.g., HBSS with calcium and magnesium)
-
Ficoll-Paque for neutrophil isolation
-
Cell viability stain (e.g., Trypan Blue)
-
Microscope or plate reader for quantifying cell migration
Workflow Diagram:
Caption: Workflow for assessing the effect of LYS006 on neutrophil chemotaxis.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in cell culture medium.
-
Treatment with LYS006: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., LTB4) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the LYS006-treated or control neutrophils to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 1-2 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a plate-based system where migrated cells are lysed and quantified using a fluorescent dye.
-
-
Data Analysis: Express the number of migrated cells in the LYS006-treated groups as a percentage of the migration observed in the vehicle control group. Plot the percentage of inhibition against the LYS006 concentration to determine the inhibitory effect.
Expected Results
-
Protocol 1: this compound is expected to show a dose-dependent inhibition of A23187-induced LTB4 production in human whole blood. The calculated IC50 and IC90 values should be in the nanomolar range, consistent with its high potency.
-
Protocol 2: Pre-treatment of neutrophils with LYS006 is expected to reduce their chemotactic response towards LTB4 in a dose-dependent manner. This functional assay will confirm that the inhibition of LTB4 synthesis translates into a reduced pro-inflammatory cellular response.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro and ex vivo characterization of this compound and other LTA4H inhibitors. These assays are essential for understanding the compound's potency, mechanism of action, and potential therapeutic utility in inflammatory diseases. The data generated from these studies can guide further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LYS-006 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Preparation and Stability of LYS006 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYS006 is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3][4] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, making it a promising therapeutic candidate for a variety of inflammatory diseases.[1][2] Accurate and reproducible experimental results rely on the correct preparation and handling of LYS006 hydrochloride solutions. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications, along with guidelines for assessing their stability.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅Cl₂FN₆O₃ | [5] |
| Molecular Weight | 429.23 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
Preparation of this compound Stock Solutions
For accurate dosing, it is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the compound's solubility in it.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Workflow for this compound stock solution preparation.
Preparation of Working Solutions for In Vitro and In Vivo Studies
The preparation of working solutions will depend on the specific experimental requirements, including the desired final concentration and the vehicle compatibility with the biological system.
In Vitro Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration of 10 µM. Ensure thorough mixing at each dilution step.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
In Vivo Formulations
For animal studies, this compound can be formulated in various vehicles to enhance its solubility and bioavailability. Below are examples of common formulations.
Table 1: Example Formulations for In Vivo Administration
| Formulation | Composition (v/v) | Preparation Steps |
| Formulation A | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1. Dissolve LYS006 in DMSO. 2. Add PEG300 and mix. 3. Add Tween 80 and mix. 4. Add saline to the final volume and mix. |
| Formulation B | 10% DMSO, 90% Corn Oil | 1. Dissolve LYS006 in DMSO. 2. Add corn oil and mix thoroughly. |
Note: The solubility in these formulations is reported to be ≥ 2.5 mg/mL.
Stability of this compound Solutions
The stability of this compound solutions can be influenced by several factors, including solvent, pH, temperature, and light exposure. To ensure the reliability of experimental data, it is crucial to assess the stability of the compound under the specific conditions of use. A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and identify potential degradation products.
Protocol 3: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution. Researchers should adapt the conditions based on their specific needs and analytical capabilities.
1. Preparation of Test Solution:
-
Prepare a solution of this compound in a relevant solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the test solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the test solution. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ to the test solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photostability: Expose the test solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Evaluation:
-
Quantify the remaining this compound and any degradation products.
-
Calculate the percentage of degradation.
-
Summarize the results in a table.
Workflow for a forced degradation study of this compound.
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 70°C | 24 | ||||
| 48 | |||||
| 72 | |||||
| Photostability | - |
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and for detecting the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for this purpose.
Protocol 4: General RP-HPLC Method for this compound
This is a general method and may require optimization for specific applications.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute LYS006 and its potential degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a starting point could be around its λmax).
-
Injection Volume: 10 µL
Mechanism of Action: LTA4H Inhibition
LYS006 exerts its anti-inflammatory effects by inhibiting leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of LTB4, a potent chemoattractant for neutrophils and other immune cells.
Inhibition of the LTB4 biosynthesis pathway by LYS006.
Conclusion
The proper preparation and handling of this compound solutions are fundamental for obtaining reliable and reproducible results in both preclinical and clinical research. The protocols provided in this document offer a comprehensive guide for the preparation of stock and working solutions, as well as for the assessment of their stability. Researchers are encouraged to perform their own stability studies under their specific experimental conditions to ensure the integrity of their findings.
References
- 1. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - American Chemical Society - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Aminopeptidase | 2619563-79-8 | Invivochem [invivochem.com]
- 6. LYS006 (hydrochloride) | C16H15Cl2FN6O3 | CID 156694798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Toxicology Profile of LYS006 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYS006 hydrochloride is a novel, potent, and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] Preclinical studies have demonstrated that LYS006 possesses a favorable tolerability and safety profile in two preclinical species, supporting its clinical development for neutrophil-driven inflammatory diseases.[2] This document provides a summary of the available preclinical toxicology and pharmacokinetic data for this compound, along with standardized protocols for conducting single-dose and repeat-dose oral toxicity studies in rodent models. The information presented is intended to guide researchers and drug development professionals in the ongoing evaluation of this compound.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by attracting and activating leukocytes.[3] The enzyme leukotriene A4 hydrolase (LTA4H) is the final and rate-limiting enzyme in the LTB4 biosynthetic pathway, converting LTA4 to LTB4.[1] Inhibition of LTA4H presents a compelling therapeutic strategy for a range of inflammatory conditions.[3] this compound has emerged as a promising LTA4H inhibitor with high potency and selectivity.[1] Preclinical assessments are critical for establishing a comprehensive safety profile before advancing to human trials. This document outlines the key findings from preclinical toxicology studies of this compound and provides detailed experimental protocols relevant to its safety evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting LTA4H, thereby blocking the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). This action is a key intervention point in the arachidonic acid cascade, a major pathway in the inflammatory process.[4][5]
LTA4H Signaling Pathway in Inflammation
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats and dogs, demonstrating its absorption and distribution characteristics.
| Species | Dose | Route | Key Findings |
| Rat | 3 mg/kg | Oral (gavage) | A single oral dose of [3H]-labeled LYS006 was administered. |
| Dog | 0.5 mg/kg | Oral | Daily oral administration for 5 consecutive days. |
| 3 mg/kg | Oral | Daily oral administration for 5 consecutive days. Peak plasma and blood concentrations were reached 1 hour post-administration. |
Preclinical Toxicology Summary
This compound has demonstrated a favorable safety and tolerability profile in toxicology studies conducted in two preclinical species.[2] While detailed quantitative data from these studies are not publicly available, the overall assessment supports the continued clinical development of the compound.
-
General Tolerability : Well-tolerated in preclinical species.[2]
-
Safety Pharmacology : No significant off-target effects have been reported.
-
Genetic Toxicology : Information not publicly available.
-
Carcinogenicity : Information not publicly available.
-
Reproductive and Developmental Toxicology : Information not publicly available.
Experimental Protocols
The following are detailed, standardized protocols for conducting single-dose and 28-day repeat-dose oral toxicity studies in a rodent model, such as the rat. These protocols are based on established guidelines and best practices in preclinical toxicology.
Single-Dose Oral Toxicity Study Protocol
Objective: To determine the potential acute toxicity of this compound after a single oral administration and to identify the maximum tolerated dose (MTD).
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), both sexes
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to the study.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Grouping and Dosing:
-
Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose). A typical study design includes 5 animals per sex per group.
-
Administer a single oral dose by gavage to each animal.
-
-
Observations:
-
Conduct clinical observations for mortality, morbidity, and signs of toxicity at 1, 2, 4, and 6 hours post-dose and daily thereafter for 14 days.
-
Record body weights prior to dosing (Day 0) and on Days 7 and 14.
-
Record food consumption weekly.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all animals.
-
Perform a gross necropsy on all animals, and record any macroscopic findings.
-
28-Day Repeat-Dose Oral Toxicity Study Protocol
Objective: To evaluate the potential toxicity of this compound following repeated oral administration over a 28-day period and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow:
Materials:
-
This compound
-
Vehicle
-
Healthy, young adult rats, both sexes
-
Oral gavage needles
-
Equipment for hematology and clinical chemistry analysis
-
Histopathology processing equipment
Procedure:
-
Animal Acclimatization and Grouping: As described in the single-dose protocol. A typical study design includes 10 animals per sex per group.
-
Dose Preparation and Administration: Administer this compound or vehicle orally by gavage daily for 28 consecutive days.
-
In-Life Observations:
-
Conduct and record clinical observations daily.
-
Measure and record body weights and food/water consumption weekly.
-
Perform ophthalmological examinations prior to the start of dosing and at the end of the study.
-
-
Clinical Pathology:
-
Collect blood samples from all animals at termination for hematology and clinical chemistry analysis.
-
Hematology parameters: Red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count (total and differential), and platelet count.
-
Clinical chemistry parameters: Alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, total bilirubin, blood urea (B33335) nitrogen, creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides, sodium, potassium, and chloride.
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period, euthanize all animals.
-
Perform a gross necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain, thymus, adrenal glands, testes, and ovaries).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation
The following tables are representative of how quantitative data from preclinical toxicology studies of this compound would be presented. Note that the data in these tables are illustrative and not actual results from LYS006 studies, as such detailed data is not publicly available.
Table 1: Representative Hematology Data from a 28-Day Rat Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.9 ± 1.4 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 7.0 ± 0.7 |
| HGB (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 15.3 ± 0.9 | 14.8 ± 1.3 |
| HCT (%) | 45.3 ± 2.5 | 44.8 ± 2.8 | 45.9 ± 2.3 | 44.5 ± 3.0 |
| PLT (10³/µL) | 850 ± 150 | 840 ± 160 | 860 ± 140 | 830 ± 170 |
Table 2: Representative Clinical Chemistry Data from a 28-Day Rat Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| ALT (U/L) | 45 ± 10 | 48 ± 12 | 50 ± 11 | 55 ± 15 |
| AST (U/L) | 90 ± 20 | 95 ± 22 | 98 ± 19 | 105 ± 25 |
| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 24 ± 6 |
| CREA (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| TP (g/dL) | 6.5 ± 0.5 | 6.6 ± 0.6 | 6.4 ± 0.5 | 6.3 ± 0.7 |
Table 3: Representative Organ Weight Data from a 28-Day Rat Study
| Organ | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Liver (g) | 12.5 ± 1.0 | 12.8 ± 1.2 | 13.0 ± 1.1 | 13.5 ± 1.4 |
| Kidneys (g) | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.5 ± 0.3 | 2.7 ± 0.5 |
| Spleen (g) | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.9 ± 0.1 | 0.9 ± 0.2 |
Conclusion
This compound is a promising LTA4H inhibitor with a favorable preclinical safety profile. The standardized protocols provided herein offer a framework for conducting robust non-clinical toxicology studies to further characterize its safety. While detailed quantitative toxicology data for this compound is not currently in the public domain, the available information supports its continued investigation as a potential therapeutic agent for inflammatory diseases. Further studies will be necessary to fully elucidate its long-term safety profile and to establish safe and effective dosing regimens for human use.
References
- 1. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of LTA4H and its Inhibition by LYS006 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory process.[1][2] It catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4][5] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, recruiting them to sites of inflammation.[1][6] Consequently, LTA4H is a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[1] LYS006 hydrochloride is a novel, highly potent, and selective inhibitor of LTA4H.[3][5][7] By blocking the enzymatic activity of LTA4H, this compound effectively reduces the production of LTB4, thereby diminishing the inflammatory response.[7][8]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of LTA4H within tissue samples. This allows researchers to identify the specific cell types expressing the enzyme in both healthy and diseased states, providing crucial insights into the pathological mechanisms and confirming the presence of the drug target. These application notes provide a detailed protocol for the immunohistochemical staining of LTA4H in formalin-fixed, paraffin-embedded (FFPE) tissues and discuss the quantitative analysis of this staining in the context of research involving LTA4H inhibitors like this compound.
LTA4H Signaling Pathway
The following diagram illustrates the role of LTA4H in the leukotriene B4 signaling pathway and the mechanism of action for this compound.
Quantitative Data for this compound
The efficacy of this compound has been determined through various preclinical and clinical studies.[3][7] The following table summarizes key quantitative parameters.
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ | ~2 nM | N/A | In vitro enzymatic inhibition assay. | [this compound Datasheet] |
| Whole Blood IC₉₀ | ~57 ng/mL (~143 nM) | Human | Concentration required for 90% inhibition of LTB4 production. | [5][7] |
| Clinical Dose for >90% Inhibition | ≥ 20 mg b.i.d. | Human | Achieved greater than 90% predose target inhibition from day 1. | [7][8] |
Immunohistochemistry Protocol for LTA4H in FFPE Tissues
This protocol provides a general guideline for the detection of LTA4H in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibodies.
Required Materials
-
Primary Antibodies: See Table 2 for a selection of commercially available anti-LTA4H antibodies.
-
Reagents:
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or EDTA solution, pH 8.0)[9][10]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 5-10% normal serum from the same species as the secondary antibody)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Recommended Anti-LTA4H Antibodies for IHC
| Antibody (Clone) | Host | Reactivity | Recommended Dilution | Vendor | Catalog # |
| EPR5713 | Rabbit | Human, Mouse, Rat | 1:250 | Abcam | ab133512 |
| OTI8F4 | Mouse | Human | 1:4000 | OriGene | TA500665 |
| OTI3C11 | Mouse | Human, Mouse, Rat | 1:50 | OriGene | TA500664 |
| HPA008399 | Rabbit | Human | 1:50 - 1:200 | Atlas Antibodies | HPA008399 |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath to 95-100°C for 20-40 minutes.[13]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[13]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with the blocking buffer (e.g., 5% normal goat serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LTA4H antibody in the blocking buffer to its optimal concentration (refer to Table 2 or manufacturer's datasheet).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Visualization:
-
Apply the DAB substrate solution and incubate for 1-10 minutes, or until the desired brown staining intensity is reached. Monitor under a microscope.[14]
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Quantification of LTA4H Staining
Evaluating the effect of an inhibitor like this compound typically involves comparing LTA4H staining in tissues from treated versus untreated subjects. Quantification can be performed using semi-quantitative or quantitative methods.
-
H-Score (Histoscore): This is a common semi-quantitative method where a pathologist assigns a score based on both the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of cells stained at each intensity level. The final score is calculated using the formula:
-
H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]
-
The resulting score ranges from 0 to 300.
-
-
Digital Image Analysis: Automated image analysis software can provide objective and reproducible quantification of IHC staining.[15] These systems can deconvolve the DAB and hematoxylin stains and calculate parameters such as:
Expected Results and Interpretation
LTA4H is a cytosolic enzyme. Positive staining should appear as a brown precipitate (from DAB) primarily in the cytoplasm of expressing cells. In some tissues, nuclear positivity has also been observed.[17] In inflammatory conditions, LTA4H expression is often upregulated in immune cells such as macrophages and neutrophils.[17]
When evaluating the effect of this compound, it is important to note that this compound is an inhibitor of enzymatic activity and is not expected to alter the overall expression level of the LTA4H protein itself, especially in short-term studies. Therefore, IHC is primarily used to:
-
Confirm the presence and localization of the LTA4H target in the tissue of interest.
-
Assess whether chronic treatment with LYS006 leads to any long-term changes in LTA4H expression as a secondary effect.
-
Correlate LTA4H expression levels with other biomarkers of inflammation (e.g., neutrophil infiltration) that are expected to be reduced by LYS006 treatment.
The primary measure of LYS006 efficacy in tissues would be a functional assay, such as measuring LTB4 levels via mass spectrometry or ELISA, rather than a change in LTA4H protein staining.
References
- 1. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H improves the tumor microenvironment and prevents HCC progression via targeting the HNRNPA1/LTBP1/TGF-β axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 6. uniprot.org [uniprot.org]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. youtube.com [youtube.com]
- 15. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-LTA4H Human Protein Atlas Antibody [atlasantibodies.com]
Troubleshooting & Optimization
Troubleshooting LYS006 hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with LYS006 hydrochloride. The information is designed to address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: Inconsistent or No Inhibition of LTB4 Production
You are treating your cells (e.g., neutrophils, monocytes) with this compound but do not observe the expected decrease in Leukotriene B4 (LTB4) levels upon stimulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Suboptimal Cell Stimulation | Ensure your cell stimulation agent (e.g., calcium ionophore A23187) is potent and used at the optimal concentration. Titrate the stimulator to determine the concentration that yields a robust and reproducible LTB4 production in your specific cell type. |
| Incorrect LYS006 Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental conditions. The IC90 in human whole blood is approximately 57 ng/mL.[1] |
| Timing of Treatment and Stimulation | LYS006 shows time-dependent inhibition.[1] Pre-incubate the cells with this compound for a sufficient period before adding the stimulus. An incubation time of at least 15-30 minutes is a good starting point, but this may need to be optimized. |
| Issues with LTB4 Quantification | Verify the accuracy of your LTB4 measurement method (e.g., ELISA, LC-MS/MS). Run positive and negative controls to ensure the assay is performing correctly. |
Experimental Workflow for Assessing LTB4 Inhibition
References
LYS006 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LYS006 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL.[1][2] For optimal results, using a newly opened, anhydrous grade of DMSO is advisable, as the presence of moisture can impact solubility.[3]
Q2: How should this compound be stored?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Storage conditions vary depending on whether it is in solid form or in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound. [1][4]
Q3: Can this compound be dissolved in aqueous buffers like PBS?
A3: this compound has low water solubility.[4] Direct dissolution in aqueous buffers such as PBS is not recommended. To prepare aqueous working solutions, it is best to first create a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer of choice.
Q4: What is the mechanism of action of LYS006?
A4: LYS006 is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][5][6] LTA4H is the enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator.[6][7] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4.[6][8]
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aminopeptidase | 2619563-79-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Fragments: Fragments in the clinic: LYS006 [practicalfragments.blogspot.com]
- 8. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
Addressing LYS006 hydrochloride off-target effects in assays
Welcome to the technical support center for LYS006 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays and to help troubleshoot potential issues. LYS006 is a highly potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the production of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Due to its high selectivity, off-target effects are not commonly observed.[4] This guide focuses on addressing common experimental challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the cytosolic metalloenzyme Leukotriene A4 Hydrolase (LTA4H).[2][3] LTA4H is the final and rate-limiting enzyme in the biosynthesis of the pro-inflammatory lipid mediator Leukotriene B4 (LTB4).[2] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4.[1][3]
Q2: How selective is this compound?
A2: this compound is a remarkably selective molecule.[4] Preclinical profiling has shown that it does not bind to or inhibit over 150 G-protein coupled receptors (GPCRs), the hERG channel, cytochrome P450 enzymes (CYPs), or a panel of metalloproteases.[4] This high selectivity minimizes the potential for off-target effects.
Q3: I am not seeing the expected inhibition of LTB4 in my assay. Could this be due to off-target effects?
A3: While off-target effects are always a possibility with any small molecule, the high selectivity of LYS006 suggests that other experimental factors should be investigated first. Common causes for a lack of expected activity include issues with reagent preparation, assay conditions, or the biological system being used. This guide provides detailed troubleshooting steps to address these common issues.
Q4: What are the recommended concentrations of this compound to use in in vitro assays?
A4: The optimal concentration will depend on the specific assay and cell type. However, LYS006 is a picomolar LTA4H inhibitor.[3][5] In human whole blood, the 90% inhibitory concentration (IC90) for LTB4 production is approximately 57 ng/mL (equivalent to ~143 nM).[2][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound cytotoxic?
A5: LYS006 has demonstrated a favorable safety profile in preclinical and clinical studies, with no dose-limiting toxicity observed at therapeutic concentrations.[1][7] However, as with any compound, it is good practice to assess cytotoxicity in your specific cell system, especially when using concentrations significantly higher than the reported IC50/IC90 values.
Troubleshooting Guides
Unexpected results in assays involving this compound are more likely to arise from experimental variables than from off-target effects. The following tables provide troubleshooting guidance for common issues.
Table 1: Troubleshooting Poor or No Inhibition of LTB4 Production
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of LTB4 production | Incorrect LYS006 concentration | - Verify calculations for serial dilutions.- Prepare fresh stock solutions.- Perform a dose-response experiment to confirm the optimal concentration. |
| Degraded LYS006 | - Store this compound as recommended by the supplier.- Prepare fresh working solutions for each experiment. | |
| Suboptimal assay conditions | - Ensure the incubation time with LYS006 is sufficient for target engagement.- Verify that the pH and temperature of the assay buffer are optimal for LTA4H activity. | |
| Issues with LTB4 measurement (ELISA) | - Check the expiration date of the ELISA kit.- Ensure all reagents are prepared correctly and at room temperature before use.[8][9]- Verify the plate reader settings.- See the detailed ELISA troubleshooting guide below. | |
| Cell health or density issues | - Ensure cells are healthy and in the logarithmic growth phase.- Optimize cell seeding density. |
Table 2: Troubleshooting High Background or Variability in LTB4 ELISA
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | Insufficient washing | - Increase the number of wash steps.- Ensure complete aspiration of wash buffer between steps. |
| Cross-reactivity | - Check for cross-reactivity of the detection antibody with other components in the sample. | |
| Contaminated reagents | - Use fresh, sterile buffers and reagents. | |
| High well-to-well variability | Pipetting inconsistency | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reagents before addition to wells.[8] |
| Uneven temperature during incubation | - Avoid stacking plates during incubation.- Ensure the plate is incubated in a stable temperature environment.[8][9] | |
| Edge effects | - Fill the outer wells with buffer or media to create a more uniform temperature distribution across the plate. |
Experimental Protocols
Protocol 1: Measurement of LTB4 Production in Human Whole Blood
This protocol is adapted from methodologies used in clinical studies of LYS006.[6]
Materials:
-
Human whole blood collected in heparinized tubes
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
RPMI 1640 medium
-
Calcium ionophore A23187 (e.g., from Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit (e.g., from R&D Systems or Cayman Chemical)
Procedure:
-
Dilute the heparinized whole blood 1:3 with RPMI 1640 medium.
-
Aliquot the diluted blood into microcentrifuge tubes.
-
Add this compound at various final concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the blood samples.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Stimulate LTB4 production by adding calcium ionophore A23187 to a final concentration of 10 µg/mL.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and adding ice-cold PBS.
-
Centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant for LTB4 analysis.
-
Measure the LTB4 concentration in the plasma using an ELISA kit according to the manufacturer's instructions.
Protocol 2: General Cell-Based Anti-Inflammatory Assay
This protocol provides a general framework for assessing the anti-inflammatory effects of LYS006 in a cell-based model. This example uses the THP-1 human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound stock solution
-
Reagents for measuring inflammatory readouts (e.g., TNF-α, IL-6 ELISA kits)
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well.[6]
-
Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 5-50 ng/mL) for 24-48 hours.[6]
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Add this compound at desired concentrations and pre-incubate for 1-2 hours.[6]
-
Stimulate inflammation by adding LPS (e.g., 100 ng/mL) to the wells.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Collect the cell culture supernatant.
-
Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) or other relevant markers in the supernatant using ELISA or other appropriate methods.
Visualizations
Signaling Pathway of LTA4H and Inhibition by LYS006
Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory LTB4. LYS006 inhibits LTA4H.
Experimental Workflow for LTB4 Inhibition Assay
Caption: Workflow for measuring LYS006-mediated inhibition of LTB4 production in whole blood.
Troubleshooting Logic for Unexpected Results
Caption: Logical flow for troubleshooting unexpected results when using this compound.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.sg]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
LYS006 hydrochloride stability in different buffer systems
Welcome to the technical support center for LYS006 hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed guidance on assessing the stability of this compound in various buffer systems. The following information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific data on the stability of this compound in common laboratory buffers?
A: Currently, detailed stability data for this compound in a wide range of buffer systems is not extensively published. Stability is highly dependent on specific experimental conditions such as pH, buffer species, concentration, temperature, and the presence of co-solvents. Therefore, it is recommended that researchers perform stability studies tailored to their specific formulation and experimental setup. This guide provides the necessary protocols and troubleshooting advice to conduct such studies.
Q2: What are the recommended general storage and handling conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] The product is generally stable at ambient temperature for the short durations required for shipping.[3]
Q3: What is the best solvent to dissolve this compound for preparing stock solutions?
A: this compound is soluble in DMSO.[1] For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for designing and executing a stability study for this compound in aqueous buffer systems.
Q4: How do I design an experiment to evaluate the stability of this compound in a buffer?
A: A typical stability study involves preparing the compound in the desired buffer, storing it under controlled conditions, and analyzing samples at predetermined time points. The workflow below outlines the key steps.
Caption: Experimental workflow for assessing this compound stability.
Q5: Which buffer systems are recommended for pharmaceutical stability testing?
A: The choice of buffer is critical as it can influence the stability of the drug substance. Common buffer systems used in pharmaceutical products are recommended for these studies.[3][4][5][6][7] You should consider testing your formulation in a range of pH values relevant to your intended application.
| Buffer System | Effective pH Range | Commonly Used For |
| Acetate Buffer | 3.6 - 5.6 | Formulations requiring acidic pH. |
| Citrate Buffer | 3.0 - 6.2 | Parenteral and ophthalmic products.[6] |
| Phosphate Buffer | 6.0 - 8.0 | Parenteral products, aiming for physiological pH.[7] |
Q6: What is a stability-indicating analytical method and why is it necessary?
A: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9] It is crucial because it must be able to separate the intact drug from any degradation products, process impurities, or other formulation components.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing a SIM for small-molecule drugs.[1]
Q7: How do I confirm that my HPLC method is stability-indicating?
A: To validate your HPLC method, you must perform a forced degradation study.[11] This involves intentionally subjecting this compound to harsh chemical and physical conditions to generate degradation products. If your method can separate the main LYS006 peak from all the newly formed degradant peaks, it is considered stability-indicating.
Caption: Logic diagram for a forced degradation study.
Q8: (Troubleshooting) My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Consider the following solutions:
-
Lower the Final Concentration: The simplest solution is to target a lower final concentration of this compound in the buffer.
-
Increase Co-solvent: While minimizing DMSO is ideal, you may need to increase its final percentage. Try to keep it below 5% and ensure you run a control with the same DMSO concentration to account for any solvent effects.
-
pH Adjustment: The solubility of this compound, which contains a carboxylic acid and an amino group, is likely pH-dependent. Adjusting the buffer pH may improve its solubility.
-
Use Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also generate heat and potentially accelerate degradation.
Q9: (Troubleshooting) I don't observe any degradation products after applying forced degradation conditions. What should I do?
A: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[2] If you do not see any degradation, the conditions may not be harsh enough. Systematically increase the severity of the stress:
-
Hydrolysis: Increase the temperature, extend the incubation time, or use a higher concentration of acid/base.
-
Oxidation: Gently warm the solution or increase the concentration of the oxidizing agent.
-
Thermal: Increase the temperature or the duration of exposure. It is important to apply the stress conditions incrementally to avoid complete degradation of the compound.
Data Presentation Templates
Use the following tables to structure and record your experimental data.
Table 1: Stability Study Sample Plan
| Buffer System (pH) | Storage Temp. (°C) | Time Points (e.g., hours, days) |
|---|---|---|
| 50 mM Phosphate (6.5) | 4 | 0, 8h, 24h, 72h, 1 week |
| 50 mM Phosphate (6.5) | 25 | 0, 8h, 24h, 72h, 1 week |
| 50 mM Citrate (5.0) | 4 | 0, 8h, 24h, 72h, 1 week |
| 50 mM Citrate (5.0) | 25 | 0, 8h, 24h, 72h, 1 week |
Table 2: Forced Degradation Experimental Summary
| Stress Condition | Reagent/Condition Details | Time (hours) | Temp. (°C) | % Degradation | No. of Degradants |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||
| Oxidation | 3% H₂O₂ | 24 | 25 | ||
| Thermal (Solution) | In 50 mM Phosphate pH 7.0 | 48 | 80 |
| Photolytic | ICH Q1B Option 2 | - | 25 | | |
Table 3: Example Stability Data in 50 mM Phosphate Buffer, pH 7.0
| Time Point | Storage Temp. (°C) | LYS006 Assay (%) | Appearance of Solution |
|---|---|---|---|
| 0 | - | 100.0 | Clear, colorless |
| 24 hours | 4 | ||
| 24 hours | 25 | ||
| 1 week | 4 |
| 1 week | 25 | | |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmacyinfoline.com [pharmacyinfoline.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. iajps.com [iajps.com]
- 7. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
LYS006 Hydrochloride In Vivo Studies: A Technical Support Guide to Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in in vivo studies of LYS006 hydrochloride. LYS006 is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] While preclinical studies demonstrated promising anti-inflammatory effects, clinical trials in various inflammatory conditions have yielded unexpected outcomes, primarily a lack of clinical efficacy despite good safety and target engagement.[4] This guide aims to provide a framework for understanding these discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for LYS006?
A1: LYS006 is a reversible and competitive inhibitor of leukotriene A4 hydrolase (LTA4H).[2] LTA4H is the final and rate-limiting enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that attracts and activates neutrophils and other immune cells.[2][5] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4.[2][5] Preclinical and clinical studies have shown that LYS006 can lead to a greater than 90% inhibition of LTB4 production in ex vivo stimulated whole blood.[2][6]
Q2: What were the expected outcomes of LYS006 in vivo studies based on preclinical data?
A2: Based on its potent inhibition of LTB4 synthesis, LYS006 was expected to demonstrate significant anti-inflammatory effects in neutrophil-driven inflammatory diseases.[2][6] Preclinical studies in rodent models showed a pronounced pharmacodynamic effect.[2] The expectation was that these effects would translate to clinical efficacy in conditions such as inflammatory acne, ulcerative colitis, and hidradenitis suppurativa.[2][6]
Q3: What are the most common unexpected results observed in clinical trials with LYS006?
A3: The most significant unexpected result has been a consistent lack of clinical efficacy in Phase II trials, despite a favorable safety profile and demonstrated target engagement.[4] For instance, in a trial for inflammatory acne, LYS006 did not reduce the number of pimples compared to placebo. Similarly, in a trial for mild to moderate ulcerative colitis, there was no meaningful difference in clinical remission rates between the LYS006 and placebo groups.[4]
Q4: What are the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of LYS006?
A4: LYS006 exhibits rapid absorption and a nonlinear blood-to-plasma distribution due to saturable binding to its target, LTA4H, in blood cells.[2] This leads to a long terminal half-life and a sustained pharmacodynamic effect (LTB4 inhibition) even with low plasma concentrations of the drug.[2][6] This sustained target engagement was a key finding in the Phase I clinical trial.[2]
Troubleshooting Guide: Interpreting Unexpected Lack of Efficacy
This guide provides potential explanations and troubleshooting steps for researchers encountering a disconnect between preclinical promise and clinical outcomes with LYS006 or other LTA4H inhibitors.
Discrepancy between Preclinical Models and Human Disease
-
Issue: The animal models used in preclinical studies may not fully recapitulate the complexity of human inflammatory diseases. While LTB4 is a potent neutrophil chemoattractant, other inflammatory pathways may play a more dominant role in the human condition than in the animal model.
-
Troubleshooting Steps:
-
Re-evaluate the role of LTB4 in the specific clinical indication. Is there strong evidence for LTB4 as a key driver of the disease pathology in humans? For example, in ulcerative colitis, while LTB4 levels are elevated, the inflammatory cascade is complex and involves numerous other mediators.[7][8]
-
Consider the limitations of the animal models used. Were the models primarily acute inflammation models, while the clinical indication is a chronic disease?
-
Investigate the expression and activity of LTA4H in human diseased tissue compared to the preclinical models.
-
The Dual Role of LTA4H
-
Issue: LTA4H has a dual function: it produces the pro-inflammatory LTB4 and degrades the tripeptide Pro-Gly-Pro (PGP), which has been suggested to have anti-inflammatory properties.[9] Inhibiting LTA4H could therefore lead to an accumulation of PGP, potentially counteracting the anti-inflammatory effect of LTB4 suppression.
-
Troubleshooting Steps:
-
Measure PGP levels in preclinical and clinical samples. Is there evidence of PGP accumulation following LYS006 administration?
-
Investigate the biological activity of PGP in the specific disease context. While some studies suggest an anti-inflammatory role, others have questioned its physiological relevance.[9]
-
Consider the development of LTA4H inhibitors that selectively inhibit the epoxide hydrolase activity (LTB4 production) while sparing the aminopeptidase (B13392206) activity (PGP degradation).
-
Shunting of the Arachidonic Acid Pathway
-
Issue: Inhibition of LTA4H can lead to the shunting of arachidonic acid metabolism towards the production of other inflammatory mediators, such as cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors and are involved in allergic inflammation. This was a potential reason for the failure of an earlier LTA4H inhibitor in asthma trials.
-
Troubleshooting Steps:
-
Measure levels of other eicosanoids , including cysteinyl leukotrienes and prostaglandins, in both preclinical and clinical samples after LYS006 administration.
-
Assess the contribution of these shunted mediators to the disease pathology. Could an increase in cysteinyl leukotrienes, for example, be negating the benefit of LTB4 reduction?
-
Data Presentation
Table 1: Summary of LYS006 Preclinical and Clinical Pharmacodynamic Data
| Parameter | Preclinical (Rodent/Dog) | Clinical (Human Phase I) |
| Target | Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 Hydrolase (LTA4H) |
| Mechanism | Inhibition of LTB4 synthesis | Inhibition of LTB4 synthesis |
| Whole Blood IC90 | Not explicitly stated, but pronounced PD effect noted[2] | ~57 ng/mL[2] |
| LTB4 Inhibition | Significant inhibition of LTB4 release in dog whole blood after oral administration[2] | >90% inhibition of LTB4 production at doses of 20 mg b.i.d. and above[2][6] |
| Duration of Effect | Long-lasting pharmacodynamic effects[5] | Long terminal half-life and sustained PD effect despite low plasma exposure[2][6] |
Table 2: Summary of LYS006 Phase II Clinical Trial Outcomes
| Indication | Primary Endpoint | Result |
| Inflammatory Acne | Change in inflammatory lesion count | No significant difference compared to placebo. |
| Ulcerative Colitis | Clinical Remission Rate | No meaningful difference between LYS006 and placebo groups.[4] |
Experimental Protocols
Human Whole Blood Assay for LTB4 Inhibition
Objective: To measure the ex vivo inhibition of LTB4 production in human whole blood following administration of LYS006.
Methodology:
-
Blood Collection: Collect venous blood from subjects into sodium-heparin tubes.[10]
-
Dilution: Dilute the heparinized blood 1:3 with RPMI medium.[2]
-
Stimulation: Stimulate the diluted blood with 10 µg/mL ionophore A23187 for 15-30 minutes to induce LTB4 production.[2]
-
Sample Processing: Following stimulation, centrifuge the samples to separate the plasma.
-
LTB4 Quantification: Measure the levels of LTB4 in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Calculate the percent inhibition of LTB4 production by comparing the LTB4 levels in post-dose samples to pre-dose samples.
Ulcerative Colitis Clinical Trial Design (Simplified)
Objective: To assess the efficacy and safety of LYS006 in patients with mild to moderate ulcerative colitis.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11][12]
-
Patient Population: Adult patients with a diagnosis of mild to moderate ulcerative colitis.[12]
-
Treatment: Patients are randomized to receive either LYS006 (e.g., 20 mg twice daily) or a matching placebo for a defined treatment period (e.g., 8 weeks).[11]
-
Primary Endpoint: The primary efficacy endpoint is the rate of clinical remission at the end of the treatment period, often assessed using a validated scoring system like the Mayo Score.[12]
-
Safety and Tolerability: Monitor and record all adverse events throughout the study.
Visualizations
Caption: LYS006 inhibits LTA4 hydrolase, blocking the production of pro-inflammatory LTB4.
Caption: A logical workflow for troubleshooting the unexpected lack of efficacy of LYS006.
References
- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. novctrd.com [novctrd.com]
- 5. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucosal factors inducing neutrophil movement in ulcerative colitis: the role of interleukin 8 and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novctrd.com [novctrd.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
LYS006 hydrochloride potential for assay interference
Welcome to the technical support center for LYS006 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings and to address potential for assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3][4][5][6][7] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][5][6][7] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby diminishing the inflammatory response.[5]
Q2: In which types of assays is this compound typically used?
This compound is primarily evaluated in assays that measure the activity of the LTA4H enzyme and the resulting production of LTB4. These include:
-
In Vitro Enzyme Activity Assays: Directly measuring the inhibition of purified LTA4H. These can be based on the hydrolase or aminopeptidase (B13392206) activity of the enzyme.[4][8][9][10]
-
Cellular Assays: Quantifying the inhibition of LTB4 production in various cell types, such as neutrophils or whole blood, following stimulation.[1][11][12][13]
Q3: Has this compound been reported to have off-target effects?
Preclinical studies have demonstrated that LYS006 is a remarkably selective molecule.[14] It has been profiled against a wide range of targets, including over 150 GPCRs, hERG, and various metalloproteases, and has not shown significant off-target binding or inhibition.[14] This high selectivity reduces the likelihood of off-target effects in experimental systems.
Q4: What are the known physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Formal Name | βS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid, monohydrochloride | [15] |
| Molecular Formula | C₁₆H₁₄ClFN₆O₃ • HCl | [15] |
| Formula Weight | 429.2 g/mol | [15] |
| Purity | ≥98% | [15] |
| Solubility | Soluble in DMSO | [15] |
| λmax | 251 nm | [15] |
Troubleshooting Guides for Potential Assay Interference
While this compound is highly selective, like any small molecule, it has the potential to interfere with certain assay formats. Below are troubleshooting guides for common types of assay interference.
Issue 1: Suspected Optical Interference in Fluorescence- or Absorbance-Based Assays
Symptoms:
-
A high background signal in fluorescence-based assays that is dependent on the concentration of this compound.
-
Quenching of the fluorescent signal in the presence of the compound.
-
Unexpected changes in absorbance at the detection wavelength in colorimetric assays.
Troubleshooting Protocol:
| Step | Action | Expected Outcome |
| 1. Compound-Only Control | Prepare serial dilutions of this compound in the assay buffer, without the enzyme or other reagents. | If the compound exhibits intrinsic fluorescence or absorbance at the assay wavelengths, you will observe a concentration-dependent signal. |
| 2. Pre-read vs. Post-read | In a multi-step assay, read the plate before and after the addition of this compound. | A change in signal immediately after compound addition suggests direct optical interference. |
| 3. Orthogonal Assay | Validate findings using an assay with a different detection method (e.g., mass spectrometry-based LTB4 quantification instead of a fluorescent readout). | Confirmation of activity in an orthogonal assay strengthens the conclusion that the observed effect is on-target. |
Issue 2: Suspected Compound Aggregation
Symptoms:
-
A steep, non-sigmoidal dose-response curve.
-
High variability between replicate wells.
-
Inhibition is sensitive to the presence of detergents.
Troubleshooting Protocol:
| Step | Action | Expected Outcome |
| 1. Detergent Test | Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. | If the inhibitory activity of this compound is significantly reduced or abolished, it suggests that the inhibition may be due to colloidal aggregation.[15] |
| 2. Dynamic Light Scattering (DLS) | If available, use DLS to directly assess the formation of aggregates by this compound at the concentrations used in the assay. | DLS can provide direct evidence of particle formation in solution. |
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with the pre-incubation time of the compound with the target protein.
-
The inhibitory effect is not reversible upon dilution.
Troubleshooting Protocol:
| Step | Action | Expected Outcome |
| 1. Time-Dependent Inhibition Assay | Pre-incubate this compound with LTA4H for varying amounts of time before initiating the enzymatic reaction. | A progressive increase in inhibition with longer pre-incubation times may suggest covalent modification of the enzyme. |
| 2. Jump-Dilution Experiment | Pre-incubate the enzyme with a high concentration of this compound, then rapidly dilute the mixture to a concentration well below the IC50 and measure enzyme activity over time. | If inhibition is reversible, enzyme activity should recover over time. Lack of recovery suggests irreversible binding. |
Experimental Protocols
In Vitro LTA4H Enzyme Inhibition Assay (Hydrolase Activity)
This protocol is adapted from established methods for measuring LTA4H hydrolase activity.[8]
-
Reagent Preparation:
-
Assay Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA.
-
Substrate (LTA4): Prepare fresh by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone (B3395972) under a nitrogen atmosphere for 60 minutes at 25°C. Dilute the resulting LTA4 solution in the assay buffer immediately before use.
-
Enzyme: Recombinant human LTA4H.
-
Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of assay buffer containing 300 ng of LTA4H and the desired final concentration of this compound (or vehicle control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the LTA4 substrate (final concentration of 150 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by diluting the mixture 20-fold in the assay buffer.
-
-
Detection:
-
Quantify the amount of LTB4 produced using a validated method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular LTB4 Production Assay
This protocol outlines a general method for measuring the inhibition of LTB4 production in human whole blood.
-
Reagent Preparation:
-
Stimulant: Calcium ionophore A23187.
-
Cell Culture Medium: RPMI 1640.
-
Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate the blood with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate LTB4 production by adding calcium ionophore A23187 (e.g., to a final concentration of 20 µM).[11]
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by placing the tubes on ice and adding a chelating agent like EDTA.
-
-
Sample Processing and Detection:
-
Centrifuge the samples to separate the plasma.
-
Quantify the LTB4 levels in the plasma using a commercial ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of LTB4 production for each concentration of this compound.
-
Determine the IC50 value.
-
Visualizations
LTA4H Signaling Pathway
Caption: this compound inhibits LTA4H, blocking LTB4 production.
Troubleshooting Workflow for Suspected Assay Interference
Caption: A workflow for diagnosing potential assay interference.
References
- 1. pnas.org [pnas.org]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 6. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of leukotriene B4 synthesis in human lymphocytes by using high performance liquid chromatography and radioimmunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Production of the Neutrophil-Derived Lipid Mediators LTB4 and LXA4 Is Modulated by Intracellular Infection with Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing LYS006 Hydrochloride Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage potential cytotoxicity of LYS006 hydrochloride in primary cell cultures. While this compound has shown a favorable safety profile in preclinical and clinical studies, in vitro systems, especially sensitive primary cell cultures, may present unique challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H).[3][4] Its primary mechanism of action is to block the production of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator.[3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
Preclinical and early-phase clinical trials have indicated that LYS006 is well-tolerated with no dose-limiting toxicity observed in vivo.[1][2] However, primary cells in culture can be more sensitive to xenobiotics than immortalized cell lines or in vivo systems.[5] Therefore, it is crucial to empirically determine the optimal non-toxic concentration range for your specific primary cell type.
Q3: What are the common causes of unexpected cytotoxicity when working with a new compound like this compound in primary cell cultures?
Unexpected cytotoxicity in primary cell cultures can arise from several factors:
-
Compound Solubility and Concentration: this compound may require a solvent like DMSO for solubilization. High concentrations of the solvent or precipitation of the compound in the culture medium can lead to cytotoxicity.
-
Primary Cell Health: The viability and health of primary cells are critical. Factors such as the isolation procedure, passage number, and culture conditions can impact their sensitivity to treatment.
-
Off-Target Effects: While LYS006 is highly selective, at high concentrations in vitro, the potential for off-target effects cannot be entirely ruled out.
-
Contamination: Microbial contamination in cell cultures can induce cell death, which may be misattributed to the compound under investigation.
Troubleshooting Guide
Issue 1: High levels of cell death observed at desired therapeutic concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.1% for most primary cells. Run a vehicle control (medium with the same concentration of solvent used for LYS006) to assess solvent toxicity. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or exploring alternative solubilization methods. |
| Incorrect Dosing | Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). This will help identify a therapeutic window where the compound is effective without causing significant cell death. |
| Poor Primary Cell Health | Ensure primary cells are healthy and have a high viability score before starting the experiment. Use low-passage cells whenever possible and optimize culture conditions (media, supplements, density). |
Issue 2: Inconsistent results or high variability between replicate wells.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of cells and reagents. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the CC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group based on the LDH activity in the supernatant, relative to a positive control (lysed cells).
Visualizing Potential Mechanisms and Workflows
To aid in understanding the potential cellular events and experimental design, the following diagrams are provided.
References
- 1. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dose-response curve analysis for LYS006 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dose-response curve analysis for LYS006 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is the final and rate-limiting enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[3][4] By inhibiting LTA4H, LYS006 effectively blocks the production of LTB4, thereby reducing inflammation.[4] This makes it a promising therapeutic agent for various neutrophil-driven inflammatory diseases.[1][5]
Q2: What is a typical dose-response curve and what are the key parameters?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response). These curves are typically sigmoidal (S-shaped) and are essential for characterizing the potency and efficacy of a compound.[6] Key parameters derived from a dose-response curve include:
-
IC50/EC50: The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response. It is a primary measure of a drug's potency.
-
Hill Slope: This describes the steepness of the curve. A steep slope indicates that a small change in concentration leads to a large change in response.[6]
-
Top and Bottom Plateaus: These represent the maximal and minimal responses of the assay, respectively.
Q3: What kind of in vitro potency can be expected from this compound?
A3: LYS006 is a highly potent inhibitor of LTA4H, with activity in the picomolar range against the isolated enzyme.[2] In more physiologically relevant assays, such as the inhibition of LTB4 production in human whole blood, it also demonstrates high potency.[3][5]
Quantitative Data
The following table summarizes the reported in vitro potency of LYS006.
| Assay System | Parameter | Value | Reference |
| Human Whole Blood | IC90 (LTB4 Inhibition) | ~57 ng/mL (~143 nM) | [3][5] |
| LTA4H Enzyme Assay | Potency | Picomolar range | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LYS006 mechanism of action within the 5-lipoxygenase pathway and a general workflow for conducting a dose-response experiment.
Experimental Protocol: LTB4 Inhibition in Human Whole Blood
This protocol outlines a method to determine the IC50 of this compound by measuring the inhibition of calcium ionophore (A23187)-induced LTB4 production in human whole blood.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Heparinized human whole blood
-
Calcium Ionophore A23187
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for sample precipitation)
-
LTB4 ELISA kit
-
Microplates (96-well)
-
Calibrated pipettes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of LYS006 Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the LYS006 stock solution in DMSO to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
-
Blood Incubation: Add a small volume (e.g., 1-2 µL) of each LYS006 dilution or DMSO (vehicle control) to the wells of a 96-well plate. Add fresh heparinized human whole blood to each well and mix gently.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow LYS006 to interact with its target.
-
Stimulation: Prepare a working solution of A23187 in a suitable solvent. Add the A23187 working solution to the wells to stimulate LTB4 production.
-
Reaction Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold methanol to precipitate proteins and placing the plate on ice.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins and cell debris. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LTB4 inhibition for each LYS006 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the LYS006 concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, especially during serial dilutions.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible.
-
-
Possible Cause: Incomplete mixing of reagents in the wells.
-
Solution: Gently mix the contents of the wells after adding each reagent, avoiding cross-contamination.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with PBS or media to maintain a humidified environment.
-
Problem 2: The dose-response curve has a very steep slope.
-
Possible Cause: This is a known characteristic of highly potent inhibitors like LYS006. A steep slope can make it challenging to accurately determine the IC50 if the concentration range is not optimal.
-
Solution: Use a narrower range of concentrations around the expected IC50 with more data points to better define the steep portion of the curve.
-
-
Possible Cause: The inhibitor concentration may be significantly higher than the target enzyme concentration.
-
Solution: This is expected for potent compounds. Ensure the assay conditions are optimized and consistent across experiments.
-
Problem 3: The IC50 value is significantly different from previously reported values.
-
Possible Cause: Differences in experimental conditions. The IC50 of LYS006 can be influenced by factors such as incubation time, and the concentration of cells and stimulus.[5]
-
Solution: Carefully control and report all experimental parameters. For LYS006, pre-incubation time is particularly important.
-
-
Possible Cause: Target-mediated drug disposition (TMDD). LYS006 exhibits TMDD, where a significant fraction of the drug binds to its target, affecting its free concentration.[1]
-
Solution: Be aware that in cellular assays, the apparent IC50 may differ from the enzymatic IC50. The whole blood assay is a more physiologically relevant system for this compound.
-
Problem 4: Incomplete dose-response curve (no upper or lower plateau).
-
Possible Cause: The concentration range of LYS006 tested is not wide enough.
-
Solution: Extend the concentration range in both directions. For a potent inhibitor like LYS006, this may require testing very low concentrations to establish the top plateau.
-
-
Possible Cause: Solubility issues at high concentrations.
-
Solution: Visually inspect the highest concentrations for precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 4. Practical Fragments: Fragments in the clinic: LYS006 [practicalfragments.blogspot.com]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - Journal of Medicinal Chemistry - Figshare [figshare.com]
Validation & Comparative
Validating the efficacy of LYS006 hydrochloride in novel disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LYS006 hydrochloride's performance with alternative therapies in inflammatory disease models. Experimental data from preclinical and clinical studies are presented to validate its efficacy.
LYS006 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] By inhibiting LTA4H, LYS006 aims to reduce inflammation, making it a potential therapeutic agent for a range of neutrophil-driven inflammatory diseases.[1][2]
Mechanism of Action: The Leukotriene Pathway
LYS006 targets the terminal enzyme in the LTB4 synthesis pathway. This specific mechanism of action differentiates it from other anti-inflammatory agents that may have broader effects.
Preclinical and Phase I Clinical Efficacy
Preclinical studies and a first-in-human (FIH) Phase I clinical trial demonstrated that LYS006 is a potent inhibitor of LTB4 production. The FIH study showed that LYS006 was well-tolerated and had a favorable safety profile.[1][2]
Table 1: Preclinical and Phase I Efficacy Data for LYS006
| Parameter | Species/Model | Key Findings | Reference |
| IC90 | Human Whole Blood | ~57 ng/mL | [1] |
| LTB4 Inhibition (Peak) | Dog (0.5 mg/kg) | ~60% after first dose, 86% after fifth dose | [1] |
| LTB4 Inhibition (Peak) | Dog (3 mg/kg) | 93% after first dose, >98% after fifth dose | [1] |
| Target Inhibition (Predose) | Healthy Human Volunteers (20 mg b.i.d. and above) | >90% from day 1 | [2] |
| LTB4 Inhibition in Blood (Trough) | Healthy Human Volunteers (20 mg b.i.d.) | 96% (day 1) to 100% (day 8) | [1] |
Phase II Clinical Trial Performance
Despite promising early-phase data, LYS006 did not demonstrate statistically significant efficacy in Phase II clinical trials for moderate to severe inflammatory acne and mild to moderate ulcerative colitis.
Inflammatory Acne
The Phase II trial (NCT03342223) in patients with moderate to severe inflammatory acne did not show a meaningful difference in the reduction of inflammatory lesions compared to placebo after 12 weeks of treatment.
Table 2: LYS006 Phase II Clinical Trial Results in Inflammatory Acne
| Outcome | LYS006 (Low and High Dose) | Placebo | Conclusion | Reference |
| Change in Inflammatory Lesion Count | No significant difference from placebo | - | LYS006 did not lower the number of pimples on participants' faces compared to placebo. |
Ulcerative Colitis
Similarly, the Phase II trial (NCT04074590) in patients with mild to moderate ulcerative colitis was terminated early as LYS006 did not have a meaningful effect on inducing clinical remission compared to placebo.[4][5]
Table 3: LYS006 Phase II Clinical Trial Results in Ulcerative Colitis
| Outcome | LYS006 | Placebo | Conclusion | Reference |
| Clinical Remission Rate | No meaningful difference from placebo | - | LYS006 did not have a meaningful effect on UC remission. | [5] |
Comparison with Alternative Therapies
A direct comparison with alternative therapies is crucial for evaluating the potential of LYS006.
Preclinical Comparison with 5-Lipoxygenase (5-LO) Inhibitor
A preclinical study in a murine peritonitis model directly compared a selective LTA4H inhibitor with the 5-LO inhibitor, zileuton. While zileuton was more effective at inhibiting LTB4 production, the LTA4H inhibitor resulted in a significantly lower influx of neutrophils. This suggests that the selective inhibition of LTA4H may offer a more targeted anti-inflammatory effect by preserving the production of anti-inflammatory mediators like lipoxin A4.[6]
Table 4: Preclinical Comparison of LTA4H and 5-LO Inhibitors
| Parameter | LTA4H Inhibitor (JNJ-26993135) | 5-LO Inhibitor (Zileuton) | Key Finding | Reference |
| Neutrophil Influx (Peritonitis Model) | Lower | Significantly Higher | LTA4H inhibition may have a more favorable anti-inflammatory profile. | [6] |
| Lipoxin A4 Production | Maintained or Increased | Inhibited | LTA4H inhibitors may preserve anti-inflammatory pathways. | [6] |
Comparison with Standard of Care in Inflammatory Acne
Standard-of-care for inflammatory acne includes topical retinoids, benzoyl peroxide, and antibiotics.[7] Clinical data for these agents show varying degrees of efficacy in reducing inflammatory lesions.
Table 5: Efficacy of Standard Acne Therapies (for comparison)
| Therapy | Typical Efficacy | Reference |
| Topical Retinoids | Significant reduction in inflammatory lesions. | |
| Zileuton (5-LO Inhibitor) | In a pilot study, a 29% decrease in inflammatory lesions was observed.[8] | [8] |
| Biologics (e.g., Adalimumab) | Approved for hidradenitis suppurativa, another inflammatory skin disease, showing the potential of targeted therapies. | [9] |
Comparison with Standard of Care in Ulcerative Colitis
The treatment landscape for ulcerative colitis includes 5-aminosalicylates (e.g., mesalazine) and biologic therapies.
Table 6: Efficacy of Standard Ulcerative Colitis Therapies (for comparison)
| Therapy | Typical Clinical Remission Rates | Reference |
| Mesalazine | 40-70% in induction studies. | |
| Biologics (e.g., Infliximab, Adalimumab, Vedolizumab) | 30-65% achieve remission after one year.[10] | [10][11][12][13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Ex Vivo LTB4 Inhibition Assay
This assay is critical for determining the pharmacodynamic effect of LYS006.
A more detailed protocol would include specifics on the concentration of the ionophore, incubation conditions, and the precise method of LTB4 quantification.
Clinical Trial Protocols
The Phase II clinical trials for inflammatory acne (NCT03342223) and ulcerative colitis (NCT04074590) followed a randomized, double-blind, placebo-controlled design.[15][16][17]
For complete and detailed protocols, including inclusion/exclusion criteria, dosing regimens, and statistical analysis plans, referring to the full clinical trial protocols on registries like ClinicalTrials.gov is recommended.[15][16]
Conclusion
This compound is a potent and selective LTA4H inhibitor that demonstrated excellent target engagement and a favorable safety profile in early clinical development. However, it failed to translate this pharmacological activity into clinical efficacy in Phase II trials for inflammatory acne and ulcerative colitis.
The comparative data, particularly from preclinical models, suggest that selective LTA4H inhibition may offer a more nuanced anti-inflammatory effect compared to broader inhibitors of the leukotriene pathway. Future research could explore the efficacy of LYS006 in other neutrophil-driven diseases or in combination with other therapeutic agents. The lack of clinical efficacy in the chosen indications, despite strong target engagement, highlights the complexity of these diseases and the challenges in translating preclinical findings to clinical success.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipeline Moves: Novartis completes ulcerative colitis trial, advancement prospects rise [clinicaltrialsarena.com]
- 5. novctrd.com [novctrd.com]
- 6. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines of care for the management of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zileuton, a new efficient and safe systemic anti-acne drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the efficacy of biological treatment in acne inversa | Anioła | Forum Dermatologicum [journals.viamedica.pl]
- 10. drugs.com [drugs.com]
- 11. Efficacy of Biologics in Patients with Ulcerative Colitis Exhibiting Non-Response or Insufficient Response to Cytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unibs.it [iris.unibs.it]
- 14. The Efficacy of Currently Licensed Biologics for Treatment of Ulcerative Colitis: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
A Comparative Analysis of LYS006 Hydrochloride and Dexamethasone in Attenuating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of LYS006 hydrochloride and dexamethasone (B1670325), two potent anti-inflammatory agents. By examining their distinct mechanisms of action, presenting available quantitative data, and outlining key experimental protocols, this document aims to offer valuable insights for researchers in the field of inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases. Pharmacological intervention is a cornerstone of managing inflammatory conditions. This guide focuses on two such interventions: this compound, a novel selective inhibitor of leukotriene A4 hydrolase, and dexamethasone, a well-established synthetic glucocorticoid. While both compounds exhibit potent anti-inflammatory effects, they operate through fundamentally different pathways, offering distinct therapeutic profiles.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and dexamethasone stem from their interaction with different molecular targets within the inflammatory cascade.
This compound: Targeting the Leukotriene Pathway
LYS006 is a highly potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a crucial enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[2][4] LTB4 is known to attract and activate immune cells, particularly neutrophils, to sites of inflammation.[4] By specifically blocking LTA4H, LYS006 effectively curtails the production of LTB4, thereby reducing neutrophil recruitment and dampening the inflammatory response.[4] This targeted approach minimizes off-target effects that can be associated with broader-acting anti-inflammatory agents.[4]
Dexamethasone: Broad-Spectrum Immunosuppression via the Glucocorticoid Receptor
Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through a well-characterized mechanism. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus. Inside the nucleus, the GR complex modulates gene expression in two primary ways:
-
Transactivation: It upregulates the expression of anti-inflammatory proteins.
-
Transrepression: It downregulates the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes involved in inflammatory pathways like cyclooxygenase-2 (COX-2).
This broad-ranging impact on gene expression results in the suppression of multiple facets of the inflammatory response, including immune cell activation, cytokine production, and vascular permeability. Interestingly, studies have shown that dexamethasone can also inhibit the production of LTB4 in human alveolar and peritoneal macrophages, suggesting a potential, albeit indirect, overlap in their downstream effects.
Quantitative Comparison of In Vitro Potency
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 / IC90 |
| Leukotriene B4 (LTB4) Production | Human Whole Blood | IC90: ~57 ng/mL (~143 nM) |
Table 2: In Vitro Potency of Dexamethasone
| Target | Assay System | Stimulus | IC50 |
| Leukotriene B4 (LTB4) Production | Human Alveolar & Peritoneal Macrophages | Zymosan A | Concentration-dependent inhibition (1 nM - 1 µM) |
| TNF-α, IL-6, PGE2 Production | Human Mononuclear Cells | Lipopolysaccharide (LPS) | Concentration-dependent inhibition |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and dexamethasone.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of LYS006 Hydrochloride and Anti-TNF Biologics in Inflammatory Disease
A detailed examination of two distinct therapeutic approaches for managing inflammatory conditions, this guide provides a comparative overview of the novel leukotriene A4 hydrolase (LTA4H) inhibitor, LYS006 hydrochloride, and the established class of anti-tumor necrosis factor (TNF) biologics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, clinical efficacy based on available data, and the experimental protocols used to evaluate their therapeutic activity.
This guide synthesizes preclinical and clinical data to offer a side-by-side comparison of these two classes of anti-inflammatory agents. While direct head-to-head clinical trials are not yet available, this document aims to provide a valuable resource by comparing their individual performance in relevant inflammatory conditions, such as ulcerative colitis and hidradenitis suppurativa.
Mechanisms of Action: A Tale of Two Pathways
This compound and anti-TNF biologics operate on distinct pathways within the inflammatory cascade. LYS006 targets the production of a key lipid mediator, while anti-TNF biologics neutralize a pivotal pro-inflammatory cytokine.
This compound: This small molecule is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3][4] LTA4H is the final and rate-limiting enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[2][4][5] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, which is known to attract and activate neutrophils, key cells in the inflammatory response of many diseases.[1][5]
Anti-TNF Biologics: This class of drugs consists of monoclonal antibodies or fusion proteins designed to bind and neutralize tumor necrosis factor-alpha (TNF-α).[6][7] TNF-α is a central cytokine in the inflammatory response, and its blockade can dampen the downstream inflammatory cascade. Anti-TNF biologics can bind to both soluble and transmembrane forms of TNF-α, preventing its interaction with its receptors, TNFR1 and TNFR2.[6][7] This, in turn, inhibits the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7][8]
Comparative Efficacy Data
The following tables summarize the available clinical trial data for this compound and anti-TNF biologics in ulcerative colitis and hidradenitis suppurativa. It is important to note the differences in study design, patient populations, and primary endpoints when comparing these results.
Ulcerative Colitis
| Treatment | Trial | Phase | Primary Endpoint | Efficacy Result |
| This compound | NCT04074590 | II | Clinical Remission at Week 8 (Full Mayo Score ≤ 2, no individual subscore > 1) | LYS006 (20 mg BID): 7.1% (1/14 patients) Placebo: 14.3% (1/7 patients) No statistically significant difference[9] |
| Infliximab (anti-TNF) | ACT 1 & 2 | III | Clinical Remission at Week 8 | Infliximab (5 mg/kg): 34-40% Placebo: 15% Statistically significant difference[10] |
| Adalimumab (anti-TNF) | ULTRA 2 | III | Clinical Remission at Week 8 | Adalimumab (160/80 mg induction): 18.5% Placebo: 9.2% Statistically significant difference[11] |
Hidradenitis Suppurativa
| Treatment | Trial | Phase | Primary Endpoint | Efficacy Result |
| This compound | NCT03827798 (Platform Study) | II | Preliminary Efficacy and Safety | Approximately 60% of patients experienced a noticeable decrease in symptoms (Specific endpoint data not detailed in available sources).[8] |
| Adalimumab (anti-TNF) | PIONEER I | III | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12 | Adalimumab (40 mg weekly): 41.8% Placebo: 26.0% Statistically significant difference[3][12][13][14] |
| Adalimumab (anti-TNF) | PIONEER II | III | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12 | Adalimumab (40 mg weekly): 58.9% Placebo: 27.6% Statistically significant difference[3][12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the activity of LYS006 and anti-TNF biologics.
LTB4 Inhibition Assay (for LYS006)
This assay quantifies the ability of LYS006 to inhibit the production of LTB4 in a cellular context.
Objective: To determine the in vitro potency of LYS006 in inhibiting LTB4 biosynthesis.
Methodology:
-
Cell Culture: A human whole blood sample is used.
-
Compound Incubation: The whole blood is pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway.
-
Incubation: The stimulated blood is incubated for a defined time to allow for LTB4 synthesis.
-
LTB4 Quantification: The reaction is stopped, and plasma is separated. The concentration of LTB4 in the plasma is measured using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of LTB4 inhibition at each LYS006 concentration is calculated relative to a vehicle control. The IC50 value (the concentration of LYS006 that inhibits 50% of LTB4 production) is then determined.[4]
TNF-α Neutralization Assay (for Anti-TNF Biologics)
This bioassay measures the ability of an anti-TNF biologic to neutralize the cytotoxic effect of TNF-α on a sensitive cell line.
Objective: To determine the in vitro potency of an anti-TNF biologic in neutralizing TNF-α activity.
Methodology:
-
Cell Culture: A TNF-α sensitive cell line, such as murine L929 fibroblasts, is cultured in 96-well plates.
-
Antibody Dilution: The anti-TNF biologic is serially diluted to create a range of concentrations.
-
Neutralization Reaction: A fixed, cytotoxic concentration of recombinant human TNF-α is pre-incubated with the various concentrations of the anti-TNF biologic to allow for binding and neutralization.
-
Cell Treatment: The TNF-α/antibody mixtures are then added to the L929 cells.
-
Incubation: The cells are incubated for a period sufficient to induce apoptosis in the presence of active TNF-α (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which quantifies metabolic activity.
-
Data Analysis: The percentage of neutralization is calculated based on the increase in cell viability in the presence of the anti-TNF biologic compared to cells treated with TNF-α alone. The EC50 value (the concentration of the antibody that results in 50% neutralization) is determined.[15][16][17][18][19]
Summary and Future Directions
Based on the currently available data, this compound and anti-TNF biologics represent two distinct strategies for the management of inflammatory diseases.
This compound , as a selective LTA4H inhibitor, offers a targeted approach to reducing neutrophil-driven inflammation by inhibiting LTB4 production. Phase I trials have demonstrated its ability to effectively engage its target and its favorable safety profile.[1][3] However, the clinical efficacy data from Phase II trials in ulcerative colitis and inflammatory acne have not demonstrated a significant therapeutic benefit over placebo.[7][20] Further investigation is needed to identify the patient populations and inflammatory conditions where LTB4 inhibition may be a more impactful therapeutic strategy.
Anti-TNF biologics are a well-established class of drugs with proven efficacy across a broad range of inflammatory conditions, including ulcerative colitis and hidradenitis suppurativa.[10][11][12][13][14] Their mechanism of action, the neutralization of the master inflammatory cytokine TNF-α, has a profound impact on the inflammatory cascade. While effective, they are not without limitations, including the potential for loss of response and the risk of certain side effects.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α inhibitors in the treatment of hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pipeline Moves: Novartis completes ulcerative colitis trial, advancement prospects rise [clinicaltrialsarena.com]
- 7. novctrd.com [novctrd.com]
- 8. Investigational Treatments for Hidradenitis Suppurativa · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. novctrd.com [novctrd.com]
- 10. Applying Pharmacokinetics to Optimize Dosing of Anti-TNF Biologics in Acute Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-TNFα in inflammatory bowel disease: from originators to biosimilars [frontiersin.org]
- 12. Frontiers | Biologic drugs in hidradenitis suppurativa: what does the GP have to know? A narrative review [frontiersin.org]
- 13. Effectiveness of Anti-tumor Necrosis Factor Drugs on Hidradenitis Suppurativa: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Neutralization Assay Protocol | Rockland [rockland.com]
- 20. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Guide for the Cross-Validation of a Novel Compound's Activity in Different Cell Lines: A Hypothetical Case Study of LYS006 Hydrochloride
Disclaimer: As of late 2025, publicly available research has primarily focused on the role of LYS006 hydrochloride as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) for the treatment of neutrophil-driven inflammatory diseases.[1][2][3][4][5] There is a lack of published data regarding its cross-validation and activity in different cancer cell lines.
Therefore, this guide will serve as a methodological template for researchers and drug development professionals interested in evaluating the potential anti-cancer activity of a novel compound, using this compound as a hypothetical subject. The experimental data and signaling pathways presented herein are illustrative and intended to guide the design of future studies.
Introduction
The rigorous evaluation of a novel therapeutic compound across multiple, well-characterized cell lines is a cornerstone of preclinical drug development. This cross-validation process is essential to understand the compound's spectrum of activity, identify potential biomarkers of sensitivity or resistance, and elucidate its mechanism of action. This guide provides a framework for assessing the anti-proliferative and pro-apoptotic effects of a hypothetical anti-cancer agent, exemplified by this compound, and comparing its performance against a known inhibitor.
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this guide, we will hypothesize that inhibition of LTA4H by this compound in cancer cells leads to a reduction in pro-inflammatory signals that contribute to tumor growth and survival. A potential (hypothetical) signaling pathway is outlined below, where LYS006 could indirectly affect downstream pathways like NF-κB, which is known to be involved in cell proliferation and survival.
Comparative Activity of this compound in Cancer Cell Lines
The following table presents a template for summarizing the anti-proliferative activity (IC50 values) of this compound in comparison to a known anti-cancer agent, Doxorubicin, across a panel of liver cancer cell lines.
| Cell Line | Cancer Type | LYS006 HCl IC50 (µM) | Doxorubicin IC50 (µM) | Notes |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value | Known Value[6] | Wild-type p53 |
| Huh7 | Hepatocellular Carcinoma | Hypothetical Value | Known Value[6] | Mutant p53 |
| SNU449 | Hepatocellular Carcinoma | Hypothetical Value | Known Value[6] | Mutant p53 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, SNU449)
-
Complete culture medium (e.g., DMEM, RPMI) with 10% FBS
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include vehicle-only controls.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is based on standard procedures for apoptosis detection.[10][11]
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[12][13][14]
Objective: To determine if this compound induces apoptosis through caspase activation.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Western Blot Analysis of Signaling Proteins
This protocol outlines the steps for analyzing protein expression levels in key signaling pathways.[15][16][17][18][19]
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the hypothesized signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IκBα, IκBα, NF-κB p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LYS-006 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
A Head-to-Head Comparison of LYS006 Hydrochloride with Other Selective LTA4H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of LTA4H presents a promising therapeutic strategy for a variety of inflammatory diseases. This guide provides a detailed, data-driven comparison of LYS006 hydrochloride, a novel LTA4H inhibitor, with other selective inhibitors that have undergone significant clinical investigation, namely acebilustat (B605122) (CTX-4430) and DG-051.
Executive Summary
This compound is a new-generation, highly potent and selective LTA4H inhibitor currently in clinical development for neutrophil-driven inflammatory diseases.[1][2] Preclinical and clinical data suggest that LYS006 exhibits excellent cellular potency and a long-lasting pharmacodynamic effect.[1][2] This guide will delve into a comparative analysis of its performance against acebilustat and DG-051, focusing on in vitro and in vivo potency, pharmacokinetic and pharmacodynamic properties, and their respective stages of clinical development.
LTB4 Biosynthesis Pathway and Inhibitor Mechanism of Action
Leukotriene B4 (LTB4) is synthesized from arachidonic acid through the sequential action of 5-lipoxygenase (5-LOX) and LTA4H. LTA4H catalyzes the final step, the conversion of LTA4 to LTB4. Selective LTA4H inhibitors, such as LYS006, acebilustat, and DG-051, competitively bind to the active site of LTA4H, thereby blocking the production of LTB4 and mitigating its pro-inflammatory effects.
Caption: LTB4 Biosynthesis Pathway and Mechanism of LTA4H Inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, acebilustat, and DG-051. It is important to note that direct comparisons should be made with caution as the data are derived from different studies and experimental conditions.
Table 1: In Vitro Potency of LTA4H Inhibitors
| Inhibitor | Assay Type | Target/System | IC50 / IC90 | Reference |
| LYS006 | Human Whole Blood Assay | Endogenous LTA4H | IC90: ~57 ng/mL (~143 nM) | [3][4] |
| DG-051 | LTA4H Enzyme Assay | Recombinant Human LTA4H | IC50: 47 nM | [5] |
| Human Whole Blood Assay | Endogenous LTA4H | IC50: 37 nM | [5] | |
| Aminopeptidase Assay | Recombinant Human LTA4H | IC50: 72 nM | [5] | |
| Binding Assay | Recombinant Human LTA4H | Kd: 26 nM | [6] | |
| Acebilustat | - | - | Data not publicly available | - |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Inhibitor | Key PK/PD Parameters | Clinical Trial Phase | Reference |
| LYS006 | Rapid absorption (Tmax 1-2h), long terminal half-life due to slow redistribution from target cells. Achieved >90% LTB4 inhibition at doses of 20 mg b.i.d. and above. | Phase II | [3][7][8] |
| DG-051 | Good bioavailability, terminal half-life of ~9 hours, suitable for once-daily dosing. Showed a peak reduction of >70% in LTB4 production after 7 days of treatment. | Phase IIa completed | [9][10] |
| Acebilustat | Orally bioavailable. Reduced sputum neutrophil counts by 65% in cystic fibrosis patients at 100 mg once daily. | Phase II | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
LTA4H Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LTA4H.
Principle: Recombinant human LTA4H is incubated with the test inhibitor, followed by the addition of the substrate, leukotriene A4 (LTA4). The amount of LTB4 produced is then measured, typically by LC-MS/MS or ELISA, to determine the extent of enzyme inhibition.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4)
-
Test inhibitor (e.g., LYS006, DG-051)
-
Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA)
-
Reaction termination solution (e.g., methanol (B129727) or acetonitrile)
-
96-well plates
-
LC-MS/MS or ELISA kit for LTB4 quantification
Protocol:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test inhibitor dilutions.
-
Add recombinant human LTA4H enzyme to each well and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LTA4 substrate.
-
Incubate for a specific time (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding the termination solution.
-
Quantify the amount of LTB4 produced in each well using a validated method like LC-MS/MS or ELISA.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Human Whole Blood LTB4 Inhibition Assay
This ex vivo assay provides a more physiologically relevant measure of an inhibitor's potency by assessing its activity in the complex environment of whole blood.
Principle: Freshly collected human whole blood is pre-incubated with the test inhibitor. LTB4 synthesis is then stimulated, typically with a calcium ionophore like A23187. The amount of LTB4 produced is measured and compared to a vehicle control to determine the inhibitory effect of the compound.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Test inhibitor (e.g., LYS006, DG-051)
-
Calcium Ionophore A23187
-
DMSO (vehicle control)
-
Reaction termination solution (e.g., cold methanol)
-
ELISA or LC-MS/MS for LTB4 quantification
Protocol:
-
Collect fresh human whole blood from healthy donors into heparin-containing tubes.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Aliquot the whole blood into tubes and add the test inhibitor dilutions or DMSO vehicle control.
-
Pre-incubate the blood samples with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate LTB4 production by adding a working solution of calcium ionophore A23187.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a cold termination solution and centrifuging to separate the plasma.
-
Collect the supernatant (plasma) for LTB4 analysis.
-
Quantify LTB4 levels using a validated ELISA or LC-MS/MS method.
-
Calculate the percentage of LTB4 inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 or IC90 value.[3][5][14]
In Vitro Potency Assessment Workflow
The general workflow for evaluating the in vitro potency of LTA4H inhibitors involves a series of steps from initial compound preparation to data analysis.
Caption: General experimental workflow for in vitro potency assessment.
Conclusion
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of DG051 for the Prevention of Heart Attack - BioSpace [biospace.com]
- 11. Evaluation of Acebilustat, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Studies of Acebilustat: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Target Engagement of LYS006 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LYS006 hydrochloride's in vivo target engagement with other leukotriene A4 hydrolase (LTA4H) inhibitors. Experimental data and detailed protocols are presented to offer an objective analysis for researchers in inflammation and drug development.
Executive Summary
This compound is a novel, highly potent, and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Preclinical and clinical studies have demonstrated its robust in vivo target engagement, characterized by a long-lasting pharmacodynamic (PD) effect despite low plasma exposure.[1][4] This guide compares this compound with other LTA4H inhibitors, namely acebilustat (B605122), DG-051, and bestatin (B1682670), focusing on their mechanisms of action, potency, and the experimental methods used to confirm their engagement with the LTA4H target in vivo.
Comparison of LTA4H Inhibitors
The following table summarizes the key characteristics of this compound and selected alternative LTA4H inhibitors.
| Feature | This compound | Acebilustat (CTX-4430) | DG-051 | Bestatin (Ubenimex) |
| Mechanism of Action | Reversible, competitive inhibitor of LTA4H.[1] | Orally bioavailable small molecule inhibitor of LTA4H.[1][5][6] | Small-molecule inhibitor of LTA4H.[3][4][7] | Competitive protease inhibitor of various aminopeptidases, including LTA4H.[8] |
| Potency | IC50 of 2 nM.[5] Human whole blood IC90 of ~57 ng/mL.[1][9] | Currently in Phase II clinical trials.[1] | Kd of 26 nM; IC50 of 47 nM in enzyme assay; IC50 of 37 nM in human whole blood.[7] | A well-characterized inhibitor of LTA4H.[10] |
| Clinical Development | Phase II clinical trials for inflammatory conditions like hidradenitis suppurativa, inflammatory acne, and ulcerative colitis.[1][2][3] | Investigated for cystic fibrosis and other inflammatory diseases.[1][5][11] | Was in Phase II development for prevention of heart attack.[7] | Studied in the context of cancer and has immunomodulatory effects.[8][10][12] |
| Key Differentiator | Demonstrates long-lasting target engagement and a favorable safety profile up to the highest doses tested.[1][2] Its pharmacokinetic/pharmacodynamic characteristics are reminiscent of covalent inhibitors despite being a reversible inhibitor.[1][9] | Orally administered, once-daily formulation.[11] | High aqueous solubility and oral bioavailability.[7] | Also inhibits other aminopeptidases.[8] |
In Vivo Target Engagement: Experimental Evidence
The in vivo target engagement of this compound has been effectively demonstrated through the significant and sustained inhibition of LTB4 production in various biological matrices.
Human Studies
A first-in-human study revealed that LYS006 efficiently inhibited LTB4 production in human blood and skin blister cells.[1] Doses of 20 mg twice daily and above resulted in greater than 90% inhibition of LTB4 release from the first day of treatment.[1][4] This profound and lasting effect on the target, even with low plasma concentrations, is attributed to the slow re-distribution of LYS006 from cells that express the target enzyme.[1][2]
Preclinical Data
In preclinical models, LYS006 demonstrated a pronounced pharmacodynamic effect.[1] For instance, a low oral dose of 0.5 mg/kg in dogs led to rapid absorption and distribution into blood cells, resulting in a significant and lasting reduction in LTB4 production.[1]
Experimental Protocols
Confirmation of in vivo target engagement for LTA4H inhibitors relies on robust pharmacodynamic assays that measure the downstream effects of enzyme inhibition. The two primary methods discussed in the literature for LYS006 and its comparators are the ex vivo whole blood stimulation assay and the cantharidin-induced skin blister model.
Ex Vivo Whole Blood Stimulation Assay
This assay assesses the ability of an LTA4H inhibitor to block the production of LTB4 in a physiologically relevant matrix.
Principle: Whole blood is collected from subjects who have been administered the study drug. The blood is then stimulated ex vivo with a calcium ionophore (e.g., A23187), which triggers the release of arachidonic acid and subsequent production of leukotrienes. The concentration of LTB4 in the plasma is then quantified, and the percentage of inhibition is calculated by comparing the LTB4 levels in treated subjects to their pre-dose levels or to a placebo group.[10][13]
Detailed Protocol:
-
Blood Collection: Collect venous blood from subjects into tubes containing an anticoagulant (e.g., heparin).[14][15]
-
Stimulation: Within a short time of collection, treat the whole blood with a calcium ionophore, such as A23187 (typically at a final concentration of 10-50 µM), to stimulate LTB4 production.[10][13] Incubate at 37°C for a defined period (e.g., 30 minutes).[10]
-
Sample Processing: Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
LTB4 Quantification: Extract LTB4 from the plasma using techniques like solid-phase extraction or liquid-liquid extraction (e.g., with methyl tertiary butyl ether).[16]
-
Analysis: Quantify the LTB4 concentration using a validated analytical method, such as a competitive radioimmunoassay (RIA) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[13][16]
-
Data Analysis: Calculate the percent inhibition of LTB4 production relative to baseline or a control group.
Cantharidin-Induced Skin Blister Model
This translational in vivo model creates a localized inflammatory environment to assess the anti-inflammatory effects and target engagement of a drug directly in human skin.[17][18]
Principle: Cantharidin (B1668268), a vesicant, is applied topically to the skin, inducing the formation of a blister. The blister fluid, rich in inflammatory cells and mediators, is then collected and analyzed.[17][19] The concentration of LTB4 and the influx of neutrophils in the blister fluid can be measured to determine the local pharmacodynamic effect of an LTA4H inhibitor.[1]
Detailed Protocol:
-
Blister Induction: Apply a solution of cantharidin (e.g., 0.1%) to a small area of the skin (commonly the forearm) using a filter paper disc and cover with an occlusive dressing.[20]
-
Blister Development: A blister will form over a period of several hours (typically 12-24 hours).[18]
-
Fluid Aspiration: Carefully aspirate the blister fluid using a sterile syringe.
-
Cell and Mediator Analysis:
-
Cell Infiltration: Centrifuge the blister fluid to pellet the cells. The cell pellet can be resuspended and analyzed by flow cytometry to quantify the number and type of infiltrating immune cells (e.g., neutrophils).
-
LTB4 Quantification: The supernatant (blister fluid) can be processed and analyzed for LTB4 concentration using LC-MS/MS or other sensitive immunoassays.
-
-
Data Analysis: Compare the LTB4 levels and immune cell counts in the blister fluid of treated subjects to those in a placebo group to assess the drug's local anti-inflammatory and target engagement effects.
Visualizations
Signaling Pathway of LTA4H Inhibition
Caption: Inhibition of the LTA4H enzyme by this compound blocks the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Experimental Workflow for In Vivo Target Engagement
References
- 1. Acebilustat | C29H27N3O4 | CID 68488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acebilustat | 943764-99-6 | Benchchem [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acebilustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cantharidin-Induced Skin Blister as an In Vivo Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cantharidin blisters: a technique for investigating leukocyte trafficking and cytokine production at sites of inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows: LYS006 Hydrochloride vs. Corticosteroids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Inflammatory Therapeutic Safety
In the landscape of anti-inflammatory drug development, the therapeutic window—a measure of a drug's safety margin—is a critical determinant of clinical utility. This guide provides a detailed comparison of the therapeutic window of the novel leukotriene A4 hydrolase (LTA4H) inhibitor, LYS006 hydrochloride, and the widely used class of anti-inflammatory agents, corticosteroids. This analysis is based on available preclinical and clinical data, with a focus on quantitative safety and efficacy metrics, mechanisms of action, and the experimental protocols used to derive this information.
Executive Summary
This compound, a highly selective inhibitor of LTA4H, demonstrates a significantly wider therapeutic window compared to corticosteroids. Clinical trial data for LYS006 indicates a favorable safety profile, with no dose-limiting toxicities observed at doses significantly higher than those required for full target engagement. In contrast, corticosteroids, while effective, are associated with a well-documented and extensive side-effect profile that narrows their therapeutic window, particularly in chronic use. This comparison suggests that LYS006 may offer a safer alternative for the treatment of inflammatory diseases.
Mechanism of Action: A Tale of Two Pathways
The differing therapeutic windows of LYS006 and corticosteroids can be attributed to their distinct mechanisms of action. LYS006 targets a specific enzyme in the leukotriene B4 (LTB4) production pathway, while corticosteroids exert broad, systemic effects through the modulation of gene expression.
This compound: LYS006 is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H)[1][2][3]. LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that plays a crucial role in neutrophil recruitment and activation[4]. By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, thereby reducing inflammation[1][3].
Corticosteroids: Corticosteroids, such as prednisolone (B192156) and dexamethasone (B1670325), exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR)[5][6][7]. Upon binding, the GR-corticosteroid complex translocates to the nucleus and modulates the transcription of a wide range of genes[8][9]. This includes the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, leading to a broad suppression of the immune response[8][9].
Quantitative Comparison of Therapeutic Window
A direct numerical comparison of the therapeutic index (TI = LD50/ED50) is challenging due to the limited public availability of the No Observed Adverse Effect Level (NOAEL) for LYS006. However, a semi-quantitative and qualitative comparison strongly favors LYS006.
| Parameter | This compound | Corticosteroids (Prednisolone/Dexamethasone) |
| Highest Non-Toxic Dose (Clinical) | Well-tolerated up to 100 mg single dose and 80 mg twice daily with no dose-limiting toxicities[4][10]. | Doses are limited by a wide range of adverse effects, including metabolic, cardiovascular, and immunosuppressive effects. |
| Effective Dose (Clinical) | >90% target inhibition at 20 mg twice daily[4][10]. | Varies widely depending on the indication and severity of inflammation. |
| LD50 (Rat, intraperitoneal) | Data not publicly available. | Prednisolone: ~350 mg/kg, Dexamethasone: ~31.5 mg/kg |
| ED50 (Rat, carrageenan-induced paw edema) | Data not publicly available. | Dexamethasone: ~0.1 - 1 mg/kg (estimated from literature)[11][12]. |
| Estimated Therapeutic Index (Rat) | Not calculable from public data, but preclinical studies suggest a favorable safety profile[4]. | Dexamethasone: ~31.5 - 315 (highly variable and context-dependent). |
| Key Adverse Effects | Generally well-tolerated in clinical trials; some participants experienced itching and headache[13]. | Cushing's syndrome, osteoporosis, hyperglycemia, hypertension, immunosuppression, mood changes, and more. |
Note: The therapeutic index for corticosteroids is an estimation based on data from different studies and should be interpreted with caution. The clinical relevance of this preclinical TI is also limited.
Experimental Protocols
This compound: Clinical Safety and Tolerability Assessment
Phase I First-in-Human Trial (Single and Multiple Ascending Doses)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of LYS006 in healthy volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Dosing:
-
SAD: Single oral doses up to 100 mg.
-
MAD: Multiple oral doses up to 80 mg twice daily.
-
-
Safety Assessments: Continuous monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and comprehensive laboratory evaluations (hematology, clinical chemistry, urinalysis)[4][10].
-
Pharmacodynamic Assessment: Measurement of LTB4 production in ex vivo stimulated whole blood to determine target engagement[4].
Corticosteroids: Preclinical Toxicity and Efficacy Assessment
Repeated-Dose Toxicity Study (General Protocol)
-
Objective: To determine the potential toxicity of a substance after repeated administration over a defined period.
-
Study Design: Administration of the test substance (e.g., prednisolone) daily to animals (typically rodents and a non-rodent species) at multiple dose levels for a specified duration (e.g., 28 or 90 days).
-
Assessments: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues at the end of the study.
-
Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL), the highest dose at which no adverse effects are observed[14][15].
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Efficacy Model)
-
Objective: To evaluate the anti-inflammatory activity of a compound.
-
Study Design:
-
Male Wistar rats are used.
-
The test compound (e.g., dexamethasone) or vehicle is administered intraperitoneally or orally.
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of edema is calculated, and the ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve[16][17][18].
Conclusion
The available data strongly suggests that this compound possesses a wider therapeutic window than corticosteroids. The high selectivity of LYS006 for LTA4H translates to a targeted anti-inflammatory effect with a favorable safety profile in clinical trials, where it was well-tolerated at doses exceeding those needed for maximal efficacy[4][10]. In contrast, the broad, non-specific mechanism of corticosteroids leads to a wide array of dose-limiting adverse effects that significantly narrow their therapeutic utility, especially for long-term treatment. While a direct comparison of a numerically defined therapeutic index is not possible without the public disclosure of LYS006's preclinical NOAEL, the qualitative and clinical safety data for LYS006 are compelling. For researchers and drug development professionals, LYS006 represents a promising therapeutic candidate with the potential to offer a safer alternative to corticosteroids for the management of inflammatory diseases. Further long-term clinical studies will be crucial to fully delineate the safety and efficacy profile of LYS006.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. novctrd.com [novctrd.com]
- 14. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of LYS006 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like LYS006 hydrochloride is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound in a laboratory setting.
LYS006 is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] Due to its potent biological activity, this compound should be handled with care, and all waste materials should be considered potentially hazardous.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, research-grade pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator may be necessary.
Engineering Controls:
-
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of investigational pharmaceutical compounds. Always adhere to your institution's specific waste management policies and local regulations.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound must be segregated as chemical waste. This includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, vials).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solvents and solutions containing this compound.
-
Glassware that cannot be effectively decontaminated.
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazard(s) (e.g., "Potent Pharmaceutical Compound," "Chemical Waste").
-
The date of accumulation.
-
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container. Ensure the container is appropriate for the solvents used. Do not mix incompatible waste streams.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
LYS006 Signaling Pathway and Disposal Workflow
To provide a clearer understanding of the biological context and the procedural flow of disposal, the following diagrams have been created.
Caption: this compound inhibits LTA4H, blocking LTB4 production.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistical Information for Handling LYS006 Hydrochloride
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for LYS006 hydrochloride is not publicly available. LYS006 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) currently under clinical investigation.[1] In the absence of specific handling data, this compound should be treated as a potentially hazardous and highly potent active pharmaceutical ingredient (HPAPI). The following guidelines are based on best practices for handling such compounds to minimize exposure and ensure the safety of laboratory personnel. A thorough risk assessment should be conducted before handling this compound.[2][3][4]
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to create a barrier between the handler and the potentially hazardous compound.[5] The selection of appropriate PPE is crucial and should be based on the specific laboratory operations being performed. For a potent compound like this compound, the following PPE is recommended.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Gloves: Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested).- Gown: Disposable, low-linting gown with long sleeves and closed cuffs.- Eye Protection: Safety glasses with side shields or goggles.- Respiratory Protection: A fit-tested N95 respirator is recommended, especially if the integrity of the packaging is unknown. |
| Weighing and Aliquoting (in a containment enclosure) | - Gloves: Double-gloving with chemotherapy-rated gloves.- Gown: Disposable, low-linting gown with long sleeves and closed cuffs.- Eye Protection: Safety glasses with side shields or goggles.- Respiratory Protection: Not typically required if performed within a certified chemical fume hood, biological safety cabinet, or glove box. |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemotherapy-rated gloves.- Gown: Disposable, low-linting gown with long sleeves and closed cuffs.- Eye Protection: Safety glasses with side shields or goggles. |
| Spill Cleanup | - Gloves: Double-gloving with chemotherapy-rated gloves.- Gown: Impermeable gown or coveralls.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A fit-tested N95 or higher-level respirator (e.g., PAPR) is required. |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated gloves.- Gown: Disposable, low-linting gown with long sleeves and closed cuffs.- Eye Protection: Safety glasses with side shields or goggles. |
Experimental Protocols
Safe Handling and Operational Plan
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE (see table above) before opening the shipping container.
-
Verify that the primary container is sealed and intact. If any damage is noted, isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) department.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage location should be a designated, secure area with restricted access, such as a locked cabinet or refrigerator.
-
Ensure the storage area is well-ventilated.
3. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be performed in a certified containment primary engineering control (C-PEC), such as a chemical fume hood, Class II biological safety cabinet, or a glove box, to minimize the risk of inhalation.
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) whenever possible.
-
Clean the balance and surrounding surfaces thoroughly after each use.
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE (see table above).
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating solution or soap and water.
-
For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite).
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
6. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[6]
-
Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Follow your institution's and local regulations for the disposal of investigational and potent pharmaceutical compounds.[7][8][9] This typically involves incineration by a licensed hazardous waste vendor.[1][7]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. stanfordhealthcare.org [stanfordhealthcare.org]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. acs.org [acs.org]
- 4. intersolia.com [intersolia.com]
- 5. gerpac.eu [gerpac.eu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 9. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
